2-(3-Bromophenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCWVVXGHFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606559 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-40-2 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of this compound, a key bifunctional building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the molecule's reactivity, synthetic utility, and practical handling considerations, grounding its claims in established chemical principles and protocols.
This compound (CAS No. 109347-40-2) is a valuable intermediate whose utility stems from the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a synthetically versatile aryl bromide.[1] The aldehyde group serves as an electrophilic center for carbon-carbon bond formation and functional group interconversion, while the bromine atom on the phenyl ring is primed for a variety of cross-coupling reactions. This dual functionality allows for sequential, controlled modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical targets.[2][3]
Section 1: Core Physicochemical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 109347-40-2 | [4][5][6] |
| Molecular Formula | C₈H₇BrO | [4][5][6] |
| Molecular Weight | 199.04 g/mol | [4][6] |
| Boiling Point | 267.5 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 99.7 ± 7.7 °C | [4] |
| Appearance | Typically supplied as an oil or solid | [7] |
| Purity | Commercially available at ≥95% | [5] |
| SMILES | O=CCc1cccc(Br)c1 | [4] |
| InChIKey | GQPCWVVXGHFKQY-UHFFFAOYSA-N | [4] |
Section 2: Reactivity Profile and Synthetic Rationale
The synthetic power of this compound lies in the distinct and addressable reactivity of its aldehyde and aryl bromide moieties. A strategic approach to synthesis will leverage this difference to build molecular complexity in a controlled manner.
The Aldehyde Moiety: An Electrophilic Hub
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of many essential carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes are generally more reactive than ketones towards nucleophiles due to reduced steric hindrance and the absence of a second electron-donating alkyl group, which would destabilize the partial positive charge on the carbonyl carbon.[8]
Key Transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to form substituted amines.
-
Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.
-
Grignard/Organolithium Addition: Formation of secondary alcohols.
-
Oxidation: Conversion to the corresponding carboxylic acid, 3-bromophenylacetic acid, using oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Formation of the primary alcohol, 2-(3-bromophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄).
The Aryl Bromide: A Gateway for Cross-Coupling
The bromine atom at the meta-position of the phenyl ring is a versatile handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Formation of substituted alkenes from vinyl partners.
-
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
The diagram below illustrates the key reactive centers of the molecule.
Caption: Key reactive sites on this compound.
Section 3: Recommended Synthesis Protocol
This compound is most reliably synthesized via the controlled oxidation of its corresponding primary alcohol, 2-(3-bromophenyl)ethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and selective reagent for this transformation, typically yielding the aldehyde in high purity.[9]
Protocol: Oxidation of 2-(3-bromophenyl)ethanol using PCC
Causality: This protocol is adapted from a reliable method for a similar isomer and employs PCC, a mild oxidant that is highly effective for converting primary alcohols to aldehydes without significant side product formation.[9] The use of an inert solvent like methylene chloride (DCM) is standard, and the silica gel filtration effectively removes the chromium byproducts.
Materials:
-
2-(3-bromophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous methylene chloride (DCM)
-
Diethyl ether
-
Silica gel and Celite®
Procedure:
-
Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.4 molar equivalents) in anhydrous DCM.
-
Substrate Addition: Dissolve 2-(3-bromophenyl)ethanol (1.0 molar equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the mixture, which typically turns into a dark slurry, to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether.
-
Purification: Prepare a short plug of silica gel over a pad of Celite® in a sintered glass funnel. Pass the reaction mixture through this plug to filter out the insoluble chromium salts.
-
Extraction: Wash the filtered residue thoroughly with additional diethyl ether.
-
Solvent Removal: Combine the organic filtrates and remove the solvents under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, typically as an oil.[9]
-
Final Purification (Optional): If necessary, further purification can be achieved via column chromatography on silica gel.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict handling protocols is non-negotiable.
-
Hazard Identification: this compound should be handled as an irritant. It may cause skin, eye, and respiratory irritation.[10][11] Like many aldehydes, it can be harmful if swallowed or inhaled.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid breathing vapors.[14] Prevent contact with skin and eyes.[13] Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[14]
-
Storage: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15] For long-term stability, refrigeration (0-8 °C) or freezing (-20 °C) is recommended.[5][15] Aldehydes are prone to peroxide formation upon exposure to air over time; containers should be dated upon opening.[13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[13]
Section 5: Applications in Research and Drug Development
The true value of this compound is realized in its application as a versatile building block for synthesizing more complex and high-value molecules.
-
Pharmaceutical Intermediates: Its structure is a key fragment in the synthesis of various pharmaceutical candidates. The ability to first perform chemistry on the aldehyde (e.g., forming a heterocyclic ring) and then use the bromide for cross-coupling (e.g., adding another aryl group) provides a powerful and flexible route to novel compounds.[2]
-
Scaffold Decoration: In medicinal chemistry, the bromophenyl group serves as an anchor point for decorating a molecular scaffold. By using late-stage cross-coupling reactions, chemists can generate a library of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.
-
Synthesis of Bioactive Heterocycles: Aldehydes are common precursors for the synthesis of nitrogen- and oxygen-containing heterocycles. The resulting structures, still containing the aryl bromide handle, can be further elaborated, as seen in the synthesis of various thiazole-based compounds.[3]
By providing two distinct and reliable points for chemical modification, this compound offers a robust platform for the efficient and strategic construction of target molecules, solidifying its role as a valuable tool for the research and drug development community.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (3-Bromophenyl)acetaldehyde | CAS#:109347-40-2 | Chemsrc [chemsrc.com]
- 5. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 6. appchemical.com [appchemical.com]
- 7. 96557-30-1 CAS MSDS ((2-BROMOPHENYL)ACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-(2-Bromophenyl)acetaldehyde | C8H7BrO | CID 11424180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. airgas.com [airgas.com]
- 15. 109347-40-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde (CAS: 109347-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetaldehyde, with the CAS number 109347-40-2, is a brominated aromatic aldehyde. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a brominated phenyl ring, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. The aldehyde functionality can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the bromo-substituted ring is amenable to cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 109347-40-2 | [2] |
| Molecular Formula | C8H7BrO | [2] |
| Molecular Weight | 199.05 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 267.5 ± 15.0 °C at 760 mmHg | [3] |
| Flash Point | 99.7 ± 7.7 °C | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | O=CCC1=CC=CC(Br)=C1 | [2] |
Synthesis
Experimental Protocol: Oxidation of 2-(3-Bromophenyl)ethanol
This protocol is adapted from the synthesis of 2-(2-bromophenyl)acetaldehyde.[4]
Materials:
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-(3-Bromophenyl)ethanol | 201.06 | 9.11 g | 0.045 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 14.62 g | 0.068 |
| Dichloromethane (CH2Cl2) | 84.93 | 110 mL | - |
| Diethyl ether | 74.12 | 250 mL | - |
| Silica gel | - | As needed | - |
| Celite | - | As needed | - |
Procedure:
-
A suspension of Pyridinium Chlorochromate (14.62 g, 0.068 mol) in dichloromethane (75 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of 2-(3-bromophenyl)ethanol (9.11 g, 0.045 mol) in dichloromethane (35 mL) is added to the stirred suspension at ambient temperature.
-
The reaction mixture is stirred for 15 hours at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 150 mL of diethyl ether is added to the reaction mixture.
-
The mixture is filtered through a pad of silica gel on top of a pad of celite to remove the chromium byproducts.
-
The insoluble residue is washed with an additional 100 mL of diethyl ether.
-
The ether solutions are combined, and the solvents are removed by rotary evaporation to yield the crude product, this compound, as an oil.[4]
Expected Yield: Based on the analogous synthesis, a yield of approximately 90% can be anticipated.[4]
Spectroscopic Characterization
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ ~9.7 ppm (t, 1H, -CHO), δ ~7.2-7.5 ppm (m, 4H, Ar-H), δ ~3.7 ppm (d, 2H, -CH₂-) |
| ¹³C NMR | δ ~200 ppm (C=O), δ ~122-138 ppm (Ar-C), δ ~50 ppm (-CH₂-) |
| IR (Infrared) | ~2820, 2720 cm⁻¹ (C-H aldehyde stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1475 cm⁻¹ (aromatic C=C stretch), ~780 cm⁻¹ (C-Br stretch) |
Reactivity and Applications
This compound is a versatile intermediate due to its two reactive sites. The aldehyde group can undergo a wide range of classical aldehyde reactions, while the aryl bromide moiety is a key functional group for modern cross-coupling chemistry.
Potential Transformations:
-
Oxidation: The aldehyde can be oxidized to form 2-(3-bromophenyl)acetic acid.
-
Reduction: Reduction of the aldehyde yields 2-(3-bromophenyl)ethanol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) forms a substituted phenethylamine derivative.
-
Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde to an alkene.
-
Suzuki Coupling: The aryl bromide can be coupled with a boronic acid in the presence of a palladium catalyst to form a biaryl derivative.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
These transformations make this compound a valuable precursor for the synthesis of a variety of target molecules in drug discovery and development. The ability to construct complex molecular architectures from this intermediate highlights its importance for medicinal chemists.
Conclusion
This compound is a key organic intermediate with significant potential in the synthesis of complex organic molecules. While detailed studies on its biological activity are not widely published, its structural motifs are present in many biologically active compounds. The synthetic routes to this compound are straightforward, and its dual reactivity makes it a valuable tool for researchers in drug discovery and development. The information provided in this technical guide serves as a foundational resource for scientists working with this versatile chemical building block.
References
Introduction: The Strategic Importance of 2-(3-Bromophenyl)acetaldehyde
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)acetaldehyde
This compound is a valuable bifunctional molecule in the landscape of organic synthesis.[1][2] Its structure, incorporating both a reactive aldehyde group and a brominated aromatic ring, positions it as a key intermediate for constructing more complex molecular architectures. The aldehyde functionality serves as a linchpin for carbon-carbon bond formation and elaboration into various heterocycles, while the meta-positioned bromine atom provides a versatile handle for transformations such as cross-coupling reactions. This unique combination makes it a sought-after precursor in the development of pharmaceuticals and other fine chemicals.[1]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the selection of precursors and the rationale behind the methodologies. We will dissect the core chemical transformations, offering field-proven protocols and a comparative analysis to empower researchers in making informed strategic decisions for their synthetic campaigns.
Chapter 1: The Direct Approach: Oxidation of 2-(3-Bromophenyl)ethanol
The most straightforward route to an aldehyde is the controlled oxidation of its corresponding primary alcohol. This pathway is often favored for its atom economy and directness, provided the precursor alcohol is readily accessible. The central challenge in this transformation is preventing over-oxidation to the thermodynamically stable carboxylic acid.[3][4] This necessitates the use of specific, mild oxidizing agents that can be effectively employed in non-aqueous media.[3]
The Principle of Controlled Oxidation
The conversion of a primary alcohol to an aldehyde involves the removal of a hydride equivalent.[3] Reagents based on high-valent metals, such as chromium(VI) and ruthenium, or hypervalent iodine compounds are particularly effective. The choice of reagent is critical and is dictated by factors such as substrate tolerance, reaction scale, and toxicity concerns.
-
Chromium(VI) Reagents: Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are classic reagents for this transformation.[5] They are typically used in stoichiometric amounts in anhydrous solvents like dichloromethane (DCM) to reliably stop the oxidation at the aldehyde stage.[5][6]
-
Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a modern alternative known for its mild reaction conditions, broad functional group tolerance, and non-toxic byproducts.[3]
-
DMSO-Based Oxidations: The Swern oxidation and its variants utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride) to perform the oxidation at low temperatures, offering excellent selectivity.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is adapted from a well-established procedure for a similar isomer and is highly reliable for this class of transformation.[6]
Materials:
-
2-(3-Bromophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Diethyl ether
Procedure:
-
A suspension of PCC (1.4 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
A solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM is added to the stirred PCC suspension at ambient temperature.
-
An immediate, slightly exothermic reaction is typically observed, with the mixture turning into a dark, black-brown slurry.
-
The reaction mixture is stirred vigorously at ambient temperature for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, an equal volume of diethyl ether is added to the mixture to precipitate the chromium byproducts and dilute the reaction mixture.
-
The entire mixture is filtered through a short plug of silica gel layered on a pad of Celite®. The insoluble residue is washed thoroughly with additional diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[6] Further purification can be achieved via column chromatography if necessary.
Workflow for Alcohol Oxidation
Caption: Workflow for the oxidation of 2-(3-bromophenyl)ethanol.
Chapter 2: Synthesis via 3-Bromophenylacetonitrile
An alternative and powerful strategy involves the synthesis and subsequent partial reduction of a nitrile intermediate. 3-Bromophenylacetonitrile is a stable, crystalline solid that can be prepared efficiently from 3-bromobenzyl bromide.[7] The nitrile group is then selectively reduced to an aldehyde.
Causality of Nitrile Reduction
The cyano group can be thought of as a masked carbonyl. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce a nitrile all the way to a primary amine, a less reactive, sterically hindered hydride source is required to stop the reaction at the intermediate imine stage.[8] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[8] At low temperatures (typically -78 °C), DIBAL-H adds one equivalent of hydride to the nitrile. The resulting aluminum-imine complex is stable at this temperature. Upon aqueous workup, this complex hydrolyzes to furnish the desired aldehyde. Performing the reaction at higher temperatures can lead to a second hydride addition and formation of the amine byproduct.
Two-Step Protocol from 3-Bromobenzyl Bromide
This process begins with the nucleophilic substitution of bromide with cyanide, followed by the controlled reduction.
Part A: Synthesis of 3-Bromophenylacetonitrile
-
In a round-bottom flask, dissolve sodium cyanide (NaCN) (1.1 equivalents) in dimethyl sulfoxide (DMSO).
-
Add a solution of 3-bromobenzyl bromide[9] (1.0 equivalent) in DMSO dropwise to the stirred NaCN solution.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromophenylacetonitrile[10][11] can be purified by recrystallization or column chromatography.
Part B: DIBAL-H Reduction to this compound
-
Dissolve the purified 3-bromophenylacetonitrile (1.0 equivalent) in an anhydrous solvent such as toluene or DCM in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.1 to 1.2 equivalents, typically 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the target aldehyde.
Nitrile Reduction Pathway
Caption: Two-step synthesis of the target aldehyde from 3-bromobenzyl bromide.
Chapter 3: Reductive Approaches from 3-Bromophenylacetic Acid Derivatives
Carboxylic acids and their derivatives, such as esters and acid chlorides, represent another major class of precursors for aldehyde synthesis. Direct reduction of a carboxylic acid to an aldehyde is challenging as it requires highly reactive hydrides that typically lead to the primary alcohol.[12] Therefore, a two-step approach involving the conversion of the acid to a more reactive derivative is standard practice.[13][14]
Rationale for Derivative Selection
-
Acid Chlorides: These are highly reactive electrophiles that can be reduced by mild, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[13] The bulkiness of this reagent prevents over-reduction of the initially formed aldehyde.
-
Esters: Esters are less reactive than acid chlorides and can be selectively reduced to aldehydes using DIBAL-H at low temperatures, following a mechanism similar to that of nitrile reduction.[13]
Experimental Protocol: Esterification and DIBAL-H Reduction
This protocol outlines the conversion of commercially available 3-bromophenylacetic acid to its methyl ester, followed by reduction.
Part A: Fischer Esterification to Methyl 3-bromophenylacetate
-
In a round-bottom flask, dissolve 3-bromophenylacetic acid[15] (1.0 equivalent) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, remove the excess methanol under reduced pressure, and dissolve the residue in diethyl ether.
-
Wash the ether solution sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the methyl ester.
Part B: DIBAL-H Reduction to this compound The procedure for the DIBAL-H reduction of the ester is identical to the one described for the nitrile in Chapter 2.2, Part B.
Carboxylic Acid Derivative Reduction Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. prepchem.com [prepchem.com]
- 7. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]
- 11. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 15. Cas 1878-67-7,3-Bromophenylacetic acid | lookchem [lookchem.com]
An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating both a reactive aldehyde group and a synthetically adaptable brominated aromatic ring, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications, particularly within the realm of pharmaceutical research and development. The strategic placement of the bromine atom on the phenyl ring offers a convenient handle for a variety of cross-coupling reactions, while the aldehyde functionality serves as a gateway for the introduction of diverse structural motifs.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
(3-Bromophenyl)acetaldehyde
-
3-Bromophenylacetaldehyde
-
Benzeneacetaldehyde, 3-bromo-[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 109347-40-2 | [1] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Typically an oil | [2] |
| Purity | Commercially available up to 95% | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, 2-(3-bromophenyl)ethanol. This transformation can be accomplished using a variety of oxidizing agents. A representative and widely used method involves the use of pyridinium chlorochromate (PCC), a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
Synthetic Scheme:
Caption: Oxidation of 2-(3-bromophenyl)ethanol to this compound.
Experimental Protocol: Oxidation of 2-(2-Bromophenyl)ethanol (A Representative Procedure)
Materials:
-
2-(2-bromophenyl)ethanol (9.11 g, 0.045 mol)[2]
-
Pyridinium chlorochromate (PCC) (14.62 g, 0.063 mol)[2]
-
Dichloromethane (CH₂Cl₂), anhydrous (110 mL)[2]
-
Diethyl ether (250 mL)[2]
-
Silica gel and Celite[2]
Procedure:
-
To a stirred suspension of pyridinium chlorochromate in 75 mL of dichloromethane at ambient temperature, add a solution of 2-(2-bromophenyl)ethanol in 35 mL of dichloromethane.[2]
-
Observe a slightly exothermic reaction and the formation of a black reaction mixture.[2]
-
Continue stirring for 15 hours at ambient temperature.[2]
-
After 15 hours, add 150 mL of diethyl ether to the reaction mixture.[2]
-
Filter the mixture through a pad of silica gel on Celite.[2]
-
Wash the insoluble residue with an additional 100 mL of diethyl ether and filter.[2]
-
Combine the ether solutions and evaporate the solvents using a rotary evaporator to yield the crude product.[2]
-
The resulting oil is the desired 2-(2-bromophenyl)acetaldehyde. The reported yield for this reaction is 90%.[2]
Causality Behind Experimental Choices:
-
PCC as Oxidant: PCC is chosen for its mild and selective nature, which minimizes the over-oxidation of the aldehyde to the corresponding carboxylic acid.
-
Anhydrous Dichloromethane as Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and does not interfere with the oxidation process. The anhydrous condition is crucial as the presence of water can lead to unwanted side reactions.
-
Filtration through Silica Gel/Celite: This step is essential for removing the chromium byproducts and any unreacted PCC, which are insoluble in the reaction mixture.
Key Reactions and Synthetic Utility
The dual functionality of this compound makes it a valuable precursor in a variety of chemical transformations. The aldehyde group can participate in nucleophilic additions and condensation reactions, while the bromo-substituted phenyl ring is amenable to cross-coupling reactions.
Reactions at the Aldehyde Moiety
1. Wittig Reaction:
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] this compound can react with a phosphonium ylide to form a substituted styrene derivative. The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used.[4]
Reaction Scheme:
Caption: Wittig olefination of this compound.
2. Reductive Amination:
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] this compound can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Reaction Scheme:
Caption: Reductive amination of this compound.
3. Pictet-Spengler Reaction:
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems.[7] this compound can react with a β-arylethylamine, such as tryptamine, to generate these important heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[8][9]
Reaction Scheme:
Caption: Pictet-Spengler reaction with this compound.
Reactions at the Bromo-Substituted Phenyl Ring
The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is of paramount importance in medicinal chemistry for structure-activity relationship (SAR) studies.
Examples of Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
These reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse molecular libraries for drug discovery and materials science.
Applications in Drug Discovery and Development
While specific examples of approved drugs derived directly from this compound are not prevalent in the searched literature, its structural motifs are found in numerous biologically active compounds. The phenethylamine backbone, readily accessible through reductive amination, is a common feature in many neurotransmitter-related drugs. Furthermore, the ability to functionalize the phenyl ring via cross-coupling reactions makes this compound an attractive starting material for the synthesis of novel therapeutic agents. The tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, accessible through the Pictet-Spengler reaction, are core structures in a wide range of alkaloids and synthetic drugs with diverse pharmacological activities.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (a triplet around 9.7 ppm), the benzylic protons (a doublet around 3.7 ppm), and the aromatic protons in the region of 7.2-7.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around 200 ppm, along with signals for the aromatic carbons and the benzylic carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The presence of bromine will be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific hazard information should be obtained from the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the aldehyde functionality and the bromo-substituted phenyl ring, provides chemists with a powerful tool for the construction of complex and diverse molecular structures. Its utility in key transformations such as the Wittig reaction, reductive amination, and the Pictet-Spengler reaction highlights its potential for the synthesis of novel pharmaceutical agents and other functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 2. prepchem.com [prepchem.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Data and Analysis of 2-(3-Bromophenyl)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-Bromophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data, typical spectroscopic values for related structural motifs, and detailed experimental protocols to serve as a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |
| ~7.5-7.2 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |
| ~3.8 | Doublet (d) | 2H | Methylene protons (-CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 | Carbonyl carbon (-CHO) |
| ~138 | Aromatic carbon (C-Br) |
| ~132-128 | Aromatic carbons (-CH) |
| ~122 | Aromatic carbon (C-CH₂) |
| ~50 | Methylene carbon (-CH₂) |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |
| ~1725 | Strong | C=O stretch of aldehyde[4] |
| ~1595, ~1570, ~1475 | Medium to Strong | C=C stretch of aromatic ring |
| ~780 | Strong | C-H out-of-plane bend for 1,3-disubstituted aromatic ring |
| ~680 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 198/200 | [M]⁺ and [M+2]⁺ | Molecular ion peak with characteristic bromine isotope pattern |
| 169/171 | [M-CHO]⁺ | |
| 119 | [M-Br]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, set the parameters for a proton-decoupled experiment.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue.
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Instrument Setup:
-
Set the GC parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate).
-
Set the MS parameters for EI ionization (typically 70 eV).
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.
-
Data Analysis: Identify the molecular ion peak and the fragmentation pattern. The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
2-(3-Bromophenyl)acetaldehyde stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-(3-Bromophenyl)acetaldehyde
Abstract
This compound is a key chemical intermediate whose utility in complex molecule synthesis is critically dependent on its purity and stability. As an aromatic aldehyde, it possesses inherent reactivity that makes it susceptible to degradation via several pathways, primarily oxidation and polymerization. This guide provides a comprehensive technical overview of the factors governing the stability of this compound. We will elucidate the primary degradation mechanisms, outline field-proven storage and handling protocols to mitigate these processes, and present methodologies for the empirical assessment of its stability over time. The insights herein are designed to ensure the integrity of this reagent, thereby safeguarding the reproducibility and success of downstream synthetic applications.
Chemical Profile and Inherent Instability
This compound (CAS No: 109347-40-2) is an organic compound featuring a phenylacetaldehyde backbone with a bromine substituent at the meta position of the aromatic ring.[1] Its structure dictates its reactivity. The aldehyde functional group is intrinsically electrophilic and prone to nucleophilic attack and oxidation. Furthermore, the presence of acidic α-protons on the methylene bridge (benzylic position) facilitates enolate formation, which is a key step in aldol-type condensation and polymerization reactions.[2]
The parent compound, phenylacetaldehyde, is known to be readily oxidized to phenylacetic acid and is often contaminated with polystyrene oxide polymer due to the lability of the benzylic alpha proton.[2][3] These inherent characteristics are conserved in its brominated analogue and are the primary drivers of its instability.
| Property | Value | Source(s) |
| CAS Number | 109347-40-2 | [1][4] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
| Appearance | Colorless to yellowish liquid/solid | [3] |
| Boiling Point | ~195 °C (for phenylacetaldehyde) | [3] |
| Purity (Typical) | ≥95% | [1] |
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is fundamental to developing effective stabilization strategies. The two most significant pathways are oxidation and polymerization.
Oxidation to Carboxylic Acid
Exposure to atmospheric oxygen, particularly in the presence of light or heat, can lead to the rapid oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2-(3-Bromophenyl)acetic acid.[2][3] This is a common degradation route for most aldehydes.[5] The formation of this acidic impurity is highly detrimental, as it can alter reaction outcomes and its presence can catalytically accelerate other degradation pathways, such as polymerization.[6]
Polymerization and Condensation
Due to the reactive aldehyde group and the labile α-protons, this compound is susceptible to self-condensation reactions.[2] This can occur via an acid or base-catalyzed aldol condensation mechanism, leading to the formation of dimers, trimers, and higher-order oligomers or polymers. Over time, this results in the material becoming more viscous and eventually solidifying, with a concurrent loss of potency and purity.[6] The formation of these polymeric byproducts complicates purification and can inhibit desired chemical transformations. Aromatic aldehydes are known to undergo polymerization, which can be initiated by cationic catalysts or even acidic surfaces.[7][8][9]
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, stringent adherence to proper storage and handling protocols is mandatory. The primary objective is to mitigate exposure to oxygen, light, heat, and contaminants.
Optimal Storage Conditions
The consensus from safety data sheets and supplier recommendations for aromatic aldehydes is to store the material under conditions that minimize thermal and oxidative stress.[10][11]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of both oxidation and polymerization reactions. Essential for long-term stability.[12][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to the corresponding carboxylic acid by displacing atmospheric oxygen.[12][13][14] |
| Container | Amber Glass or Opaque Vessel | Protects the compound from light, which can catalyze photo-oxidation and other degradation reactions.[11][15][16] |
| Container Seal | Tightly Sealed with a High-Integrity Cap (e.g., PTFE-lined) | Prevents ingress of atmospheric moisture and oxygen. Containers must be carefully resealed after each use to prevent leakage and contamination.[10][14] |
| Purity | Use High-Purity Material | Impurities, particularly acidic or metallic residues from synthesis, can act as catalysts for degradation.[15] |
Safe Handling Procedures
Proper handling techniques are as crucial as storage conditions. All operations should be performed with the goal of minimizing exposure to deleterious environmental factors.
-
Inert Atmosphere Operations: When handling the neat material, always work under a blanket of inert gas (e.g., in a glovebox or using Schlenk line techniques).
-
Aliquotting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles and the exposure of the entire stock to the atmosphere during sampling.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature while still under an inert atmosphere or within a desiccator. This prevents condensation of atmospheric moisture into the cold sample, which can introduce water and accelerate degradation.
-
Avoid Contamination: Use clean, dry syringes or spatulas for transfer. Never return unused material to the original stock container.
-
Dilution for Storage: For some applications, creating a stock solution in a dry, peroxide-free, aprotic solvent (e.g., anhydrous acetonitrile or THF) and storing it under an inert atmosphere at -20°C can enhance stability compared to storing the neat compound, which may be prone to polymerization.[17]
Experimental Stability Assessment
Verifying the stability of a specific lot of this compound under your laboratory's conditions is a critical component of quality control. A formal stability study can provide empirical data on the degradation rate and the identity of degradants.
Protocol for a Time-Course Stability Study
This protocol outlines a method to assess the stability of the compound over a defined period.
-
Initial Characterization (T=0): Upon receipt of the material, perform a full analytical characterization to establish a baseline purity profile. Key techniques include HPLC, GC-MS, and ¹H NMR.
-
Sample Preparation: Aliquot the material into several identical vials under an inert atmosphere. Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C under nitrogen, 4°C in air, room temperature in light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Analytical Testing: Analyze the sample using the same analytical methods established at T=0. Quantify the peak area of the parent compound and identify and quantify any new peaks corresponding to degradation products.
-
Data Evaluation: Compare the purity profile at each time point to the T=0 baseline. Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Recommended Analytical Techniques
A multi-technique approach is recommended for a comprehensive assessment of purity and degradation.
| Technique | Application & Insights Provided |
| Reverse-Phase HPLC (RP-HPLC) | The primary tool for quantitative purity assessment. A well-developed method can separate the parent aldehyde from the more polar carboxylic acid degradant and other impurities. UV detection is typically sufficient.[18] |
| Gas Chromatography-Mass Spec (GC-MS) | Excellent for identifying and quantifying volatile impurities and degradants. The mass spectrum provides structural confirmation of degradation products like 2-(3-Bromophenyl)acetic acid.[19] |
| ¹H NMR Spectroscopy | Provides a definitive structural confirmation and can quantify the parent compound against impurities by integrating characteristic peaks (e.g., the aldehyde proton at ~9.7 ppm vs. methylene protons of the acid). |
| Differential Scanning Calorimetry (DSC) | Useful for detecting changes in the physical state, such as those caused by polymerization, which may alter the melting point or reveal the presence of polymeric material.[] |
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its inherent susceptibility to oxidation and polymerization necessitates a proactive and rigorous approach to its storage and handling. The optimal preservation strategy involves stringent exclusion of atmospheric oxygen, light, and elevated temperatures. Therefore, long-term storage at -20°C under an inert atmosphere in an opaque container is strongly recommended. By implementing these protocols and validating compound stability with appropriate analytical methods, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.
References
- 1. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 2. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Phenylacetaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 4. (3-Bromophenyl)acetaldehyde | CAS#:109347-40-2 | Chemsrc [chemsrc.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. scispace.com [scispace.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Polymerization of aromatic aldehydes. II. Cationic cyclopolymerization of phthalaldehyde | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. 109347-40-2|this compound|BLD Pharm [bldpharm.com]
- 14. wcu.edu [wcu.edu]
- 15. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Safe Handling of 2-(3-Bromophenyl)acetaldehyde for Research and Development
Abstract
2-(3-Bromophenyl)acetaldehyde is a valuable reagent in organic synthesis, particularly within drug discovery and development programs. However, its chemical nature as a reactive aldehyde necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to handle this compound safely. We will explore its toxicological and physicochemical hazards, outline a hierarchy of controls, and provide detailed, actionable protocols for routine handling, storage, emergency response, and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this understanding.
GHS Classification and Associated Hazards
This compound is classified with significant health hazards that demand rigorous control measures.[1][2]
| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. Strict hygiene and no-mouth-pipetting rules are critical. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or chemical burns. Appropriate gloves and lab coats are mandatory. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Splashes can cause significant, potentially lasting, eye damage. Chemical splash goggles are essential. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of open containers must be done in a certified chemical fume hood. |
This data is synthesized from supplier Safety Data Sheets (SDS) and reflects the consensus on the primary hazards of this compound.[1][2]
The Mechanistic Basis of Hazard: The Aldehyde Moiety
The toxicity of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aldehydes are potent electrophiles, meaning they readily react with nucleophiles.[3] In a biological context, this makes them capable of forming covalent adducts with cellular macromolecules like proteins and DNA.[3] This non-specific reactivity is the root cause of its irritant properties and underscores why minimizing direct contact and inhalation is paramount. Prolonged or repeated exposure can lead to sensitization and allergic reactions.[3]
Physicochemical and Reactivity Hazards
Beyond its biological reactivity, researchers must be aware of its chemical stability and potential for hazardous reactions:
-
Air and Light Sensitivity: Like many aldehydes, this compound may be sensitive to air, leading to oxidation over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Thermal Decomposition: While specific data is limited, thermal decomposition, especially during a fire, can release toxic and corrosive fumes such as carbon monoxide, carbon dioxide, and hydrogen bromide.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. Strong bases can catalyze aldol condensation or polymerization reactions, potentially leading to uncontrolled exothermic events.
The Risk Assessment Workflow
A dynamic risk assessment should precede any experiment. This is not a one-time checklist but a continuous scientific process.
Caption: The continuous cycle of laboratory risk assessment.
Implementing a Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
Directive: All procedures involving the handling of this compound, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified chemical fume hood.
Causality: A fume hood is the primary barrier against inhaling harmful vapors.[6] It also provides a physical shield against unexpected splashes or reactions. Proper function relies on verified airflow and maintaining the sash at the indicated operational height to ensure containment.[6]
Administrative Controls: Creating a Safe Work Environment
-
Standard Operating Procedures (SOPs): Develop and formally approve detailed SOPs for any routine procedure using this compound.[4]
-
Designated Areas: Clearly label areas where this compound is stored and handled.[4][6]
-
Training: Ensure all personnel are trained on this guide, the specific SOPs, and the location and use of emergency equipment before beginning work.
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.[3]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Butyl rubber gloves.[3] | These materials offer good resistance to aldehydes.[3] Latex is not suitable.[3] Always inspect gloves for tears or holes before use. For extended operations or when handling larger quantities, consider double-gloving. Remove gloves and wash hands thoroughly with soap and water after handling.[7] |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles.[3] | Standard safety glasses do not provide adequate protection from splashes.[1] A full face shield should be worn over goggles when there is a significant risk of splashing (e.g., when transferring large volumes or working with reactions under pressure).[3] |
| Skin and Body Protection | Flame-resistant laboratory coat with full-length sleeves. | A buttoned lab coat protects skin and personal clothing from minor spills and splashes. Ensure sleeves are long enough to prevent skin exposure between the glove and cuff.[4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | A respirator should not be necessary under normal operating conditions within a fume hood.[3] Its use is reserved for emergency situations, such as a large spill, or when engineering controls are not feasible, and must be governed by a formal respiratory protection program, including fit-testing.[3][6] |
Protocols for Safe Handling, Storage, and Disposal
Adherence to methodical protocols minimizes the risk of exposure and accidental release.
General Handling Workflow
This workflow visualizes the key control points from material retrieval to reaction setup.
Caption: Step-by-step workflow for handling the reagent.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] Storage in a freezer at or below -20°C in an inert atmosphere is often recommended.[1]
-
Container: Keep the container tightly closed to prevent the release of vapors and potential oxidation.[1][4] Containers that have been opened must be carefully resealed and stored upright.[1]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and bases.
Waste Disposal
All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels) and residual material, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Never dispose of this chemical down the drain.[8]
-
Follow all institutional, local, and national environmental regulations for hazardous waste disposal.[7]
Emergency Procedures: Plan, Prepare, Respond
Preparedness is key to mitigating the consequences of an accident.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision flowchart for spill response.
For a small spill inside a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
For a large spill, or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's emergency response team immediately.
-
Do not attempt to clean it up yourself unless you are trained and equipped to do so.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Always show the Safety Data Sheet (SDS) to responding medical personnel. [1]
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. homework.study.com [homework.study.com]
- 4. wcu.edu [wcu.edu]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 2-(3-Bromophenyl)acetaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetaldehyde is an organic compound with the chemical formula C₈H₇BrO.[1] Its molecular structure, featuring a bromophenyl group attached to an acetaldehyde moiety, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use in chemical synthesis, formulation development in the pharmaceutical industry, and for purification processes. The choice of an appropriate solvent is often dictated by the solubility of the compound, which can significantly impact reaction kinetics, yield, and purity of the final product.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This information is useful for designing solubility experiments and for understanding the compound's general behavior.
| Property | Value | Reference |
| CAS Number | 109347-40-2 | [1][2] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 99.7 ± 7.7 °C | [2] |
Solubility Data
A thorough search of scientific literature and chemical databases did not yield any specific quantitative data on the solubility of this compound in common organic solvents. The absence of this data necessitates experimental determination to ascertain its solubility profile. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
4.2. Experimental Procedure
-
Preparation of Solvent: Select a range of organic solvents of interest. Ensure all solvents are of high purity to avoid interference in the analysis.
-
Addition of Solute to Solvent: Add an excess amount of this compound to a known volume of the selected solvent in a vial.[3] The presence of undissolved solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved solid from being transferred, a syringe filter can be used. Dilute the aliquot with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
4.3. General Solubility Guidelines
The principle of "like dissolves like" can provide a qualitative prediction of solubility.[4] Given the polar aldehyde group and the relatively nonpolar bromophenyl group, this compound is expected to be more soluble in polar organic solvents compared to nonpolar solvents.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust experimental protocol for its determination. By following the outlined procedures, researchers can generate the necessary data to support their work in synthesis, drug development, and other scientific endeavors. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring a systematic and accurate approach to solubility measurement.
References
An In-depth Technical Guide to 2-(3-Bromophenyl)acetaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)acetaldehyde, a key building block in organic synthesis and medicinal chemistry. This document details the compound's (presumed) historical synthesis, its physicochemical and spectroscopic properties, and detailed protocols for its preparation. Furthermore, it explores its applications as a versatile intermediate in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its structure, featuring a reactive aldehyde functionality and a bromine-substituted phenyl ring, offers multiple avenues for chemical modification. The aldehyde group can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity. Simultaneously, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds. This dual reactivity makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109347-40-2 | [1][2] |
| Molecular Formula | C₈H₇BrO | [3][4] |
| Molecular Weight | 199.05 g/mol | [3][4] |
| Appearance | Likely an oil or low-melting solid | Inferred |
| Purity | Typically ≥95% | [3][4] |
Table 2: Spectroscopic Data for this compound (Predicted and Typical Ranges)
| Spectrum | Feature | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.0 ppm (triplet) |
| Methylene protons (-CH₂-) | δ 3.7 - 4.0 ppm (doublet) | |
| Aromatic protons | δ 7.2 - 7.6 ppm (multiplet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 200 ppm |
| Aromatic carbon attached to bromine (C-Br) | δ ~122 ppm | |
| Other aromatic carbons | δ 125 - 135 ppm | |
| Methylene carbon (-CH₂-) | δ ~50 ppm | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 198/200 (due to Br isotopes) |
| Major Fragments | Loss of -CHO (m/z 169/171), tropylium ion (m/z 91) | |
| IR | C=O stretch (aldehyde) | 1720 - 1740 cm⁻¹ |
| C-H stretch (aldehyde) | 2720 and 2820 cm⁻¹ (characteristic pair) | |
| C-Br stretch | 500 - 600 cm⁻¹ | |
| Aromatic C-H stretch | ~3050 cm⁻¹ | |
| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |
Experimental Protocols
The most common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(3-bromophenyl)ethanol. Several mild oxidation reagents can be employed for this transformation, with Pyridinium Chlorochromate (PCC) being a classic and effective choice.[5] Alternative methods such as the Swern and Dess-Martin oxidations also provide excellent yields under mild conditions.[6][7][8][9]
Synthesis of this compound via PCC Oxidation
This protocol is adapted from the well-established procedure for the synthesis of the isomeric 2-(2-bromophenyl)acetaldehyde.[5]
Materials:
-
2-(3-Bromophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Glass funnel with filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend pyridinium chlorochromate (1.4 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Alternative Synthesis: Swern Oxidation
The Swern oxidation is another excellent method for this conversion, particularly when acid-sensitive functional groups are present elsewhere in the molecule.[6][7]
Materials:
-
2-(3-Bromophenyl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (1.2 equivalents) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (3.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Workflow
To provide a clear visual representation of the synthetic process, the following diagram illustrates the workflow for the preparation of this compound from its precursor.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the ability to independently and selectively functionalize the aldehyde and the bromophenyl moieties.
The aldehyde group is a versatile handle for introducing side chains and building molecular diversity. For instance, it can undergo reductive amination with a variety of primary and secondary amines to introduce nitrogen-containing heterocycles or other amine-bearing fragments, which are common features in many drug molecules.
The bromine atom on the phenyl ring is a key feature for late-stage functionalization using modern cross-coupling methodologies. This allows for the efficient exploration of the chemical space around the phenyl ring, which is often critical for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates the logical relationship of how this compound serves as a scaffold for generating diverse molecular structures in a drug discovery program.
Caption: this compound as a versatile scaffold.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry and drug development. While its own history is not extensively documented, its synthesis is readily achievable through well-established and reliable oxidation methods. The presence of two distinct and reactive functional groups allows for a wide range of chemical modifications, making it an ideal starting material for the construction of diverse and complex molecular architectures. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Potential Research Applications of 2-(3-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Bromophenyl)acetaldehyde is a versatile bifunctional molecule that holds significant promise as a building block in modern organic synthesis and medicinal chemistry. Its aldehyde functionality allows for a wide range of classical carbonyl reactions, while the bromine-substituted phenyl ring serves as a handle for sophisticated cross-coupling methodologies. This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential research applications of this compound. Particular focus is placed on its utility in the construction of heterocyclic scaffolds with demonstrated biological activities, including kinase inhibition, and antiviral and antifungal properties. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its application in research and development.
Introduction
The strategic incorporation of halogen atoms, particularly bromine, into organic molecules is a cornerstone of contemporary drug design and synthetic methodology. The bromine atom can act as a bioisostere, enhance binding affinity through halogen bonding, and, crucially, serve as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. This compound, with its reactive aldehyde group and a strategically placed bromine atom on the phenyl ring, is an exemplary building block for the synthesis of complex molecular architectures. This guide explores its potential in the synthesis of biologically relevant heterocyclic compounds, providing researchers with the necessary information to leverage its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol |
| CAS Number | 109347-40-2 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 267.5 ± 15.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Flash Point | 99.7 ± 7.7 °C |
Synthesis of this compound
Experimental Protocol: Oxidation of 2-(3-Bromophenyl)ethanol (Adapted)
This protocol is adapted from a known procedure for a similar compound and outlines a general approach.
Materials:
-
2-(3-Bromophenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Silica gel
-
Celite
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in dichloromethane, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in dichloromethane at ambient temperature.
-
An exothermic reaction may be observed, and the mixture will turn black.
-
Continue stirring for 15 hours at ambient temperature.
-
After the reaction is complete, add diethyl ether to the mixture and filter through a pad of silica gel on Celite.
-
Wash the insoluble residue with diethyl ether.
-
Combine the ether solutions and evaporate the solvents on a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)acetaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a variety of subsequent chemical modifications. This document provides detailed protocols for the synthesis of this compound from 3-bromobenzaldehyde, focusing on two primary synthetic routes: the Darzens condensation and the Wittig reaction. These methods offer reliable pathways for the one-carbon homologation of the starting aldehyde.
Synthetic Strategies Overview
The synthesis of this compound from 3-bromobenzaldehyde involves the addition of a one-carbon unit to the aldehyde functionality. The two principal methods detailed here are:
-
Darzens Condensation: This reaction involves the condensation of 3-bromobenzaldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). Subsequent saponification and decarboxylation of the glycidic ester yield the desired homologous aldehyde.
-
Wittig Reaction: This approach utilizes a phosphonium ylide, specifically methoxymethylenetriphenylphosphorane, to convert 3-bromobenzaldehyde into a vinyl ether. Acid-catalyzed hydrolysis of the resulting enol ether furnishes this compound.
A third potential, though less direct, route involves a Grignard reaction to form the corresponding alcohol, 2-(3-bromophenyl)ethanol, followed by oxidation. However, this requires a specific one-carbon homologation to the alcohol, for which straightforward protocols are less common.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Darzens Condensation | Wittig Reaction | Grignard Reaction & Oxidation |
| Starting Materials | 3-Bromobenzaldehyde, α-haloester (e.g., ethyl chloroacetate), Base (e.g., Sodium Methoxide) | 3-Bromobenzaldehyde, Methoxymethyltriphenylphosphonium chloride, Strong Base (e.g., n-BuLi) | 3-Bromobenzaldehyde, One-carbon Grignard reagent equivalent, Oxidizing agent (e.g., PCC) |
| Key Intermediates | Ethyl 3-(3-bromophenyl)glycidate | 1-Bromo-3-(2-methoxyvinyl)benzene | 2-(3-Bromophenyl)ethanol |
| Number of Steps | 2 | 2 | 2 |
| Reported Yield (Glycidic Ester Formation) | Good to High (67-92% for similar aromatic aldehydes)[1][2] | Not explicitly found for this substrate | - |
| Reported Yield (Vinyl Ether Formation) | - | Generally good | - |
| Reported Yield (Hydrolysis/Decarboxylation) | Variable | Generally good | - |
| Reported Yield (Oxidation) | - | - | High (e.g., 90% for a similar substrate) |
| Reaction Conditions | Mild to moderate temperatures | Often requires anhydrous conditions and strong bases | Requires anhydrous conditions for Grignard step |
| Advantages | Readily available starting materials. | High regioselectivity in double bond formation. | Oxidation step is typically high-yielding. |
| Disadvantages | The decarboxylation step can sometimes lead to side products. | Requires preparation of the Wittig reagent, which can be moisture-sensitive. | The initial Grignard reaction for one-carbon homologation to the primary alcohol is not straightforward. |
Mandatory Visualization: Synthetic Workflows
Caption: Synthetic pathways for this compound.
Experimental Protocols
Method 1: Darzens Condensation
This two-step procedure first forms a glycidic ester from 3-bromobenzaldehyde, which is then converted to the target aldehyde.
Step 1: Synthesis of Ethyl 3-(3-bromophenyl)glycidate
-
Materials:
-
3-Bromobenzaldehyde
-
Ethyl chloroacetate
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide
-
Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in anhydrous toluene, cool the mixture to 10-15°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature is maintained below 15°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.
-
Step 2: Synthesis of this compound via Saponification and Decarboxylation
-
Materials:
-
Crude ethyl 3-(3-bromophenyl)glycidate
-
Sodium hydroxide (NaOH) solution (10-15%)
-
Ethanol
-
Hydrochloric acid (HCl) solution (15%)
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve the crude glycidic ester in ethanol.
-
Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete (monitored by TLC).[3]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Carefully acidify the resulting aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid.
-
Heat the acidified mixture to 60-80°C for 2-4 hours to induce decarboxylation, which can be observed by the evolution of CO2 gas.[3]
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Method 2: Wittig Reaction
This two-step method involves the formation of a vinyl ether, which is subsequently hydrolyzed to the target aldehyde.
Step 1: Synthesis of 1-Bromo-3-(2-methoxyvinyl)benzene
-
Materials:
-
Methoxymethyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium amide (NaNH2))
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
3-Bromobenzaldehyde
-
Schlenk flask or a flame-dried, two-necked round-bottom flask with a magnetic stirrer, rubber septum, and nitrogen/argon inlet.
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi (1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
Stir the mixture at this temperature for 30 minutes.
-
Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product, which contains the desired vinyl ether and triphenylphosphine oxide, by column chromatography.
-
Step 2: Hydrolysis of 1-Bromo-3-(2-methoxyvinyl)benzene to this compound
-
Materials:
-
1-Bromo-3-(2-methoxyvinyl)benzene
-
Aqueous acid (e.g., dilute HCl or H2SO4)
-
Solvent (e.g., THF or acetone)
-
-
Procedure:
-
Dissolve the vinyl ether in a suitable solvent like THF or acetone.
-
Add an aqueous solution of a mineral acid (e.g., 1M HCl).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the disappearance of the vinyl ether by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or vacuum distillation.
-
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Selective Oxidation of 2-(3-bromophenyl)ethanol
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. 2-(3-bromophenyl)acetaldehyde is a valuable building block, and its synthesis from the corresponding alcohol requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. This application note provides a detailed protocol for the oxidation of 2-(3-bromophenyl)ethanol using Dess-Martin Periodinane (DMP), a highly efficient and selective reagent for this purpose. The reaction proceeds under mild, neutral conditions, offering high yields and compatibility with a wide range of functional groups.
Reaction Principle
Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound that oxidizes primary alcohols to aldehydes with high selectivity. The reaction typically takes place in chlorinated solvents, such as dichloromethane (DCM), at room temperature. The alcohol attacks the iodine center, and after a series of steps involving acetate displacement and proton transfer, the aldehyde product is formed along with the iodinane byproduct.
Experimental Protocol
This protocol details a representative procedure for the oxidation of 2-(3-bromophenyl)ethanol on a 1 mmol scale.
3.1 Materials and Equipment
-
Reagents:
-
2-(3-bromophenyl)ethanol (MW: 201.06 g/mol )
-
Dess-Martin Periodinane (DMP) (MW: 424.14 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
3.2 Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(3-bromophenyl)ethanol (1.0 mmol, 201 mg).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 mmol, 509 mg) in one portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up and Quenching:
-
Once the reaction is complete, dilute the mixture with an equal volume of DCM.
-
Pour the reaction mixture into a separatory funnel containing a stirred, equal volume mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer.
-
-
Extraction: Extract the aqueous layer twice with additional portions of DCM.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution through a pad of diatomaceous earth to remove the drying agent and any fine precipitates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified further by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the DMP oxidation of 2-(3-bromophenyl)ethanol.
| Parameter | Value | Notes |
| Substrate | 2-(3-bromophenyl)ethanol | 1.0 equivalent |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | 1.2 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | Room Temperature (~20-25 °C) | No external heating or cooling required. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | >90% | Yield of crude product is typically high. |
Visual Workflow and Schematics
The following diagrams illustrate the chemical transformation and the experimental workflow.
Application Notes and Protocols: Synthesis of 1-(3-Bromophenyl)alkan-2-ols via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbonyl group, such as an aldehyde or ketone.[3][4] The reaction of 2-(3-Bromophenyl)acetaldehyde with various Grignard reagents provides a straightforward and efficient route to a diverse range of secondary alcohols. These products, specifically 1-(3-bromophenyl)alkan-2-ols, are valuable intermediates in medicinal chemistry and drug development. The presence of the bromophenyl group offers a functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).[5]
This document provides detailed protocols and application notes for the synthesis of 1-(3-bromophenyl)alkan-2-ols using this compound and various Grignard reagents.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product.[6][7]
References
- 1. homework.study.com [homework.study.com]
- 2. 1-Bromo-3-phenylpropan-2-ol | C9H11BrO | CID 142500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. askfilo.com [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]
- 7. 2-(3-Bromophenyl)propan-2-ol AldrichCPR 30951-66-7 [sigmaaldrich.com]
Application Note & Protocol: Synthesis of 1-(3-bromophenyl)but-2-ene via Wittig Reaction with 2-(3-Bromophenyl)acetaldehyde
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes by reacting them with a phosphorus ylide, also known as a Wittig reagent.[3][4][5] Its significance lies in its ability to install the double bond with high regioselectivity, as the C=C bond precisely replaces the C=O bond of the starting carbonyl.[6]
This application note provides a detailed protocol for the Wittig olefination of 2-(3-Bromophenyl)acetaldehyde. This substrate is a valuable building block in medicinal chemistry and materials science, and its conversion to a substituted alkene opens avenues for further functionalization. We will detail the preparation of the necessary phosphonium ylide in situ and its subsequent reaction with the aldehyde, with a focus on experimental best practices, purification strategies to overcome common challenges, and the mechanistic rationale behind the procedural steps.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde.[7] This initial attack leads to a dipolar, charge-separated intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[4][6] The thermodynamic driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the final alkene product and triphenylphosphine oxide (TPPO).[8] The formation of the exceptionally strong phosphorus-oxygen double bond in TPPO makes this final step highly exothermic.[8]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the substituents on the ylide.[9][10]
-
Unstabilized Ylides (e.g., with alkyl substituents) are highly reactive and typically react under kinetic control. The cycloaddition to form the oxaphosphetane is rapid and often irreversible, leading predominantly to the (Z)-alkene.[2][9]
-
Stabilized Ylides (e.g., with electron-withdrawing groups like esters or ketones) are less reactive and can enter a state of equilibrium. This allows for the formation of the more thermodynamically stable trans-oxaphosphetane, which subsequently yields the (E)-alkene with high selectivity.[4][10]
The protocol described herein utilizes an unstabilized ylide (ethylidenetriphenylphosphorane), and therefore, the (Z)-isomer of the product, (Z)-1-(3-bromophenyl)but-2-ene, is expected to be the major diastereomer.
Experimental Workflow Diagram
Caption: General workflow for the Wittig reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Store under inert gas. |
| Ethyltriphenylphosphonium bromide | ≥98% | Commercial | Dry in a vacuum oven before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Pyrophoric; handle with extreme care.[11] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use from a solvent purification system or freshly opened bottle. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching the reaction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Standard Glassware | N/A | N/A | Flame-dried before use. |
| Magnetic Stirrer, Stir Bars | N/A | N/A | |
| Inert Gas System (N₂ or Ar) | High Purity | N/A | Essential for the reaction. |
| Syringes and Needles | N/A | N/A | For transfer of air-sensitive reagents. |
Detailed Experimental Protocol
Part 1: In Situ Generation of Ethylidenetriphenylphosphorane (Wittig Reagent)
-
Preparation: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Add Reagent: To the flask, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol, 1.1 equiv).
-
Add Solvent: Add 40 mL of anhydrous THF via syringe. Stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
Part 2: The Wittig Reaction
-
Cooling: After stirring the ylide solution at 0 °C for 30 minutes, cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (2.00 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Transfer this solution to the ylide mixture dropwise via syringe over 15 minutes.
-
Scientist's Note: The color of the ylide will likely fade or disappear upon addition of the aldehyde. Adding the aldehyde at low temperature helps to control the initial exothermic reaction and can improve stereoselectivity.
-
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Scientist's Note: The desired alkene product and the triphenylphosphine oxide (TPPO) byproduct are both soluble in the organic layer.[12]
-
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil contains the desired alkene and the TPPO byproduct. Purify the material using flash column chromatography on silica gel.
-
Scientist's Note: TPPO is notoriously difficult to separate from products of similar polarity.[13][14] A non-polar eluent system (e.g., starting with 100% hexanes and gradually increasing polarity) is recommended. The less polar alkene product should elute before the more polar TPPO. For extremely non-polar products, an alternative strategy involves treating the crude mixture with reagents like hydrogen peroxide to convert any residual triphenylphosphine into the more polar TPPO, facilitating its removal.[13]
-
Data Summary and Stoichiometry
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 199.04 | 2.00 g | 10.0 | 1.0 |
| Ethyltriphenylphosphonium bromide | 371.26 | 4.08 g | 11.0 | 1.1 |
| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL (2.5 M) | 11.0 | 1.1 |
| Expected Product: | 211.08 | ~1.7 g | ~8.0 (80% yield) | N/A |
| 1-(3-bromophenyl)but-2-ene | (Theoretical) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ylide Formation | Wet glassware/solvents; inactive n-BuLi. | Ensure all glassware is rigorously flame-dried. Use fresh, anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity. |
| Low Conversion of Aldehyde | Insufficient ylide; steric hindrance. | Increase the equivalents of ylide (1.2-1.5 equiv). Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). |
| Difficult Purification | Product and TPPO have similar Rf values. | Use a long chromatography column with a shallow solvent gradient. If the product is very non-polar, consider recrystallization.[15] Alternatively, convert TPPO to a salt to make it water-soluble.[13] |
| Formation of E/Z Mixture | Reaction conditions not optimal for selectivity. | For unstabilized ylides, ensure low-temperature addition and salt-free conditions for best Z-selectivity. For E-selectivity, consider the Schlosser modification or a stabilized ylide (Horner-Wadsworth-Emmons reaction).[9][11] |
Safety Precautions
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.
-
Solvents: THF can form explosive peroxides; use from a fresh source. Hexanes and ethyl acetate are flammable. All manipulations should be performed in a well-ventilated chemical fume hood.
-
General: Avoid inhalation, ingestion, and skin contact with all chemicals. Review the Safety Data Sheet (SDS) for each reagent before starting the experiment.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: The Strategic Application of 2-(3-Bromophenyl)acetaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: Identifying a Versatile Synthetic Building Block
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 2-(3-Bromophenyl)acetaldehyde [CAS: 109347-40-2] has emerged as a highly valuable and versatile building block.[1] Its structure, featuring a reactive aldehyde and a strategically positioned bromine atom on the phenyl ring, offers a dual functionality that chemists can exploit for the construction of complex molecular architectures. The aldehyde group serves as a prime handle for nucleophilic additions and reductive aminations, while the bromo-substituent is an ideal site for cross-coupling reactions, enabling the introduction of further molecular diversity.
This guide provides an in-depth exploration of this compound's application in synthesizing key pharmaceutical intermediates. We will move beyond simple procedural lists to explain the underlying chemical principles, justify methodological choices, and provide detailed, field-proven protocols for its most impactful transformations, including reductive amination and the renowned Pictet-Spengler reaction.
Core Application I: Reductive Amination for Phenethylamine Scaffolds
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, accounting for a significant portion of all C-N bond-forming reactions in drug manufacturing.[2][3] This method offers a direct and efficient pathway to secondary and tertiary amines from aldehydes. For this compound, this reaction is the principal route to substituted 2-(3-bromophenyl)ethanamines, which are precursors to a wide array of biologically active molecules, including adrenergic receptor agonists.[4]
Causality of the Reductive Amination Pathway
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, typically a borohydride, delivers a hydride ion to the electrophilic carbon of the imine/iminium ion, resulting in the final amine product.[5]
The choice of reducing agent is critical for the success of the reaction. Mild hydride donors are preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde.
Workflow: General Reductive Amination
Caption: General workflow for direct reductive amination.
Protocol 1: General Synthesis of N-Substituted 2-(3-bromophenyl)ethanamines
This protocol describes a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride, a mild and highly selective reducing agent.[6]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent (e.g., EtOAc, 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Add the amine (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the mixture. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[6]
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., EtOAc, 3 times).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(3-bromophenyl)ethanamine.
| Reducing Agent | Typical Solvent | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, EtOAc, THF | Mild, selective for imines/iminiums, does not require acidic conditions.[5] | Stoichiometric waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective, works well under mildly acidic conditions (pH 5-6). | Highly toxic HCN gas can be liberated if pH drops too low.[7] |
| Catalytic Hydrogenation (H₂) | MeOH, EtOH | Atom economical ("green" chemistry), produces only water as a byproduct.[5] | Requires specialized high-pressure equipment; catalyst may be pyrophoric. |
Core Application II: Synthesis of β3-Adrenergic Receptor Agonist Intermediates
The phenylethanolamine scaffold is central to many adrenergic agents.[4] A prominent example is Solabegron, a selective β3-adrenergic receptor agonist developed for treating overactive bladder and irritable bowel syndrome.[8][9][10] The synthesis of Solabegron and its analogues provides a compelling case study for the strategic use of this compound. The core of Solabegron contains a 2-(3-chlorophenyl)-2-hydroxyethylamine moiety. The bromo-analogue serves as an excellent and often more reactive precursor for the necessary synthetic transformations.
Synthetic Pathway to a Key Solabegron Analogue Intermediate
The following pathway illustrates how this compound can be converted into a key diamine intermediate, which can then be coupled to form the final active pharmaceutical ingredient (API).
Caption: Pathway to a key diamine intermediate for Solabegron analogues.
Protocol 2: Synthesis of N1-(2-(3-bromophenyl)ethyl)ethane-1,2-diamine
This two-step protocol details the synthesis of a key diamine intermediate starting from this compound.
Step 1: Reductive Amination with N-Boc-ethylenediamine
Materials and Reagents:
-
This compound (1.0 equiv)
-
tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) (0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in DCM, add tert-butyl (2-aminoethyl)carbamate (1.05 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
The crude product, tert-butyl (2-((2-(3-bromophenyl)ethyl)amino)ethyl)carbamate, is often of sufficient purity for the next step. If necessary, purify by column chromatography.
Step 2: Boc-Deprotection
Materials and Reagents:
-
Crude product from Step 1 (1.0 equiv)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the crude Boc-protected diamine from the previous step in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equiv) or TFA (5-10 equiv).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield N1-(2-(3-bromophenyl)ethyl)ethane-1,2-diamine as its corresponding salt.
Core Application III: The Pictet-Spengler Reaction for Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms the tetrahydroisoquinoline ring system, a privileged scaffold in numerous alkaloids and pharmaceutical agents.[11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[13][14] While this compound itself is the aldehyde component, it can be readily converted to the required β-arylethylamine precursor, 2-(3-bromophenyl)ethan-1-amine, via a protecting-group-free reductive amination with ammonia.[7]
Mechanism: Pictet-Spengler Reaction
Caption: Mechanism of the Pictet-Spengler reaction.[15]
Protocol 3: Synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol first describes the conversion of the title aldehyde to the corresponding primary amine, followed by its use in a classic Pictet-Spengler reaction.
Step 1: Synthesis of 2-(3-bromophenyl)ethan-1-amine
Procedure:
-
Follow the general reductive amination protocol (Protocol 1), using a solution of ammonia in methanol as the amine component and sodium borohydride as the reducing agent.
-
This protecting-group-free method provides a direct route to the primary amine.[7]
Step 2: Pictet-Spengler Cyclization
Materials and Reagents:
-
2-(3-bromophenyl)ethan-1-amine (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Toluene or Dichloroethane (DCE)
Procedure:
-
Dissolve 2-(3-bromophenyl)ethan-1-amine (1.0 equiv) in the chosen solvent.
-
Add acetaldehyde (1.1 equiv) and stir.
-
Add the acid catalyst (e.g., TFA, 0.1 to 1.0 equiv). The reaction often requires strong acid and elevated temperatures when the aromatic ring is not highly activated.[11]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. rsc.org [rsc.org]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. Solabegron - Wikipedia [en.wikipedia.org]
- 9. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solabegron | C23H23ClN2O3 | CID 9887812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. The Pictet-Spengler Reaction [ebrary.net]
- 14. name-reaction.com [name-reaction.com]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
derivatization of 2-(3-Bromophenyl)acetaldehyde for GC analysis
An Application Guide for the Gas Chromatographic Analysis of 2-(3-Bromophenyl)acetaldehyde via Oxime Derivatization
Abstract
This technical note provides a comprehensive guide for the derivatization of this compound, a reactive aromatic aldehyde, for robust and sensitive analysis by Gas Chromatography (GC). Direct GC analysis of such aldehydes is often hampered by their polarity, thermal instability, and potential for adsorption onto active sites within the GC system, leading to poor peak shape, low response, and inaccurate quantification.[1][2] To overcome these challenges, a pre-column derivatization strategy is essential. This guide details a validated protocol using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent that converts the target aldehyde into a stable, volatile, and highly detectable oxime derivative suitable for GC-Mass Spectrometry (GC-MS) and GC-Electron Capture Detection (GC-ECD).
The Imperative for Derivatization: Scientific Rationale
The analysis of aldehydes, particularly those with aromatic moieties like this compound, presents distinct challenges in gas chromatography. The inherent polarity of the carbonyl group (-CHO) can lead to undesirable interactions with the stationary phase and active sites in the injector and column, resulting in significant peak tailing. Furthermore, aldehydes can be thermally labile, potentially degrading in the hot GC inlet, which compromises quantitative accuracy.[2][3]
Derivatization is a chemical modification process designed to convert the analyte into a form that is more amenable to GC analysis.[4] The primary objectives of derivatizing this compound are:
-
Increase Volatility and Thermal Stability: The reaction masks the polar carbonyl group, creating a less polar and more thermally stable oxime derivative that readily volatilizes without degradation.[5]
-
Improve Chromatographic Performance: The resulting derivative exhibits reduced interaction with the GC system, leading to sharper, more symmetrical peaks and improved resolution.
-
Enhance Detector Sensitivity: By introducing a pentafluorobenzyl group, the derivative becomes highly responsive to an Electron Capture Detector (ECD), enabling trace-level detection. For mass spectrometry, this group provides a characteristic, high-mass fragment ion (m/z 181), which is invaluable for selective and confident identification.[3][6]
Among various reagents, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the gold standard for aldehyde derivatization due to its quantitative reaction and the superior analytical properties of the resulting oximes.[7][8]
The Derivatization Reaction Mechanism
The derivatization proceeds via a nucleophilic addition of the PFBHA to the carbonyl carbon of the aldehyde, followed by a dehydration step to eliminate a water molecule, forming a stable PFB-oxime. The reaction typically produces two geometric isomers, syn- and anti-, which may be resolved chromatographically.
Caption: PFBHA reaction with an aldehyde to form a stable oxime derivative.
Comprehensive Protocol: PFBHA Derivatization
This protocol provides a self-validating workflow. For optimal results, it is imperative to perform a reagent blank, a matrix blank, and calibration standards alongside the unknown samples to ensure accuracy and rule out interferences.
Required Materials and Equipment
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS: 57981-02-9)
-
This compound standard
-
Hexane or Isooctane, pesticide grade or equivalent
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
Deionized water (18 MΩ·cm)
-
Pyridine (optional, as catalyst)
Equipment:
-
Gas Chromatograph with MS or ECD detector
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Reaction vials (e.g., 4 mL screw-cap vials)
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Pasteur pipettes
Preparation of Solutions
-
PFBHA Reagent (15 mg/mL): Dissolve 150 mg of PFBHA·HCl in 10 mL of deionized water. This solution should be prepared fresh for best results.
-
Analyte Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard in methanol. These will be used to create the calibration curve.
Step-by-Step Derivatization Procedure
Caption: Experimental workflow for PFBHA derivatization and sample preparation.
-
Sample Preparation: To a 4 mL reaction vial, add 100 µL of the sample solution or one of the working standards.
-
Reagent Addition: Add 200 µL of the aqueous PFBHA reagent to the vial.
-
Reaction Incubation: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block or water bath set to 70°C for 60 minutes. This provides the activation energy needed for the reaction to proceed to completion.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to the vial. Cap and vortex vigorously for 2 minutes to extract the newly formed PFB-oxime derivative into the organic phase.
-
Phase Separation: Allow the vial to stand until the aqueous and organic layers have clearly separated. The hexane layer will be on top.
-
Drying and Transfer: Using a Pasteur pipette, carefully transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to a 2 mL autosampler vial for GC analysis.
Alternative Method: Headspace SPME with On-Fiber Derivatization
For enhanced sensitivity and a solvent-free approach, Headspace Solid-Phase Microextraction (HS-SPME) can be employed.[7][9] In this technique, an SPME fiber (e.g., PDMS/DVB) is first exposed to the headspace of the PFBHA solution to adsorb the reagent, and then exposed to the headspace of the heated sample vial, where extraction and derivatization occur simultaneously on the fiber.[9] This method is particularly effective for trace analysis in complex matrices.
Gas Chromatography and Data Analysis
The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and analytical goals.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides high selectivity and confident peak identification through mass spectra. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for this type of derivative. |
| Injection Volume | 1 µL | Standard volume; adjust as needed based on concentration and sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the stable oxime derivative without thermal degradation. |
| Injection Mode | Splitless (with 1 min purge delay) | Maximizes the transfer of analyte onto the column, ideal for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | - Initial: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min | This program effectively separates the derivative from solvent and potential byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantitation. |
Interpreting the Results
-
Chromatogram: Expect to see one or two peaks for the this compound derivative, corresponding to the syn- and anti- oxime isomers.
-
Mass Spectrum: The EI mass spectrum is the key to confident identification. Look for:
-
The molecular ion (M+).
-
The characteristic base peak at m/z 181 , corresponding to the [C₆F₅CH₂]⁺ fragment. This is the primary diagnostic ion for PFBHA derivatives.[6]
-
Other fragments resulting from the loss of bromine or other parts of the original molecule.
-
-
Quantitation: For quantitation in SIM mode, monitor m/z 181 and at least one other characteristic ion, such as the molecular ion, to ensure specificity.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.und.edu [commons.und.edu]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 2-(3-Bromophenyl)acetaldehyde for Pharmaceutical and Agrochemical Intermediate Production
Abstract
2-(3-Bromophenyl)acetaldehyde is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive aldehyde and a synthetically versatile aryl bromide, makes it a key intermediate for constructing complex molecular architectures. However, the inherent instability of the aldehyde moiety presents challenges for its synthesis, particularly on a large scale. This application note provides a detailed, two-step protocol for the reliable and scalable synthesis of this compound. The selected route involves the preparation of 2-(3-bromophenyl)ethanol via a Grignard reaction, followed by its controlled oxidation. We provide in-depth procedural details, mechanistic insights, safety protocols, and data presentation to guide researchers and process chemists in the successful execution of this synthesis.
Introduction and Strategic Overview
The synthesis of arylacetaldehydes, such as this compound, is a critical process in medicinal and process chemistry. The aldehyde group is a precursor to numerous functionalities, while the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. The primary challenge in synthesizing these compounds is the aldehyde's susceptibility to oxidation, polymerization, and other side reactions.
Several synthetic strategies exist for arylacetaldehydes, including modern catalytic methods like the iridium-catalyzed arylation of vinylene carbonate with arylboronic acids[1][2]. While elegant and efficient, these routes can be cost-prohibitive for large-scale campaigns due to expensive catalysts and ligands.
This guide focuses on a robust, cost-effective, and scalable two-step classical approach:
-
Step 1: Grignard Reaction: Synthesis of the precursor alcohol, 2-(3-bromophenyl)ethanol, from 3-bromobenzyl bromide. This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, known for its reliability and scalability[3].
-
Step 2: Oxidation: Conversion of the stable intermediate alcohol to the target aldehyde using a suitable oxidizing agent. This step is critical and requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid.
This strategy isolates the sensitive aldehyde formation as the final step, maximizing overall yield and simplifying purification.
Logical Workflow for Synthesis
The overall synthetic pathway is designed for operational simplicity and scalability. Each step is followed by a standard workup and purification to ensure the intermediate's quality before proceeding to the next stage.
Caption: Overall workflow for the two-step synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
Part A: Large-Scale Synthesis of 2-(3-Bromophenyl)ethanol
Principle & Mechanistic Insight: This protocol utilizes a Grignard reaction, a powerful tool for forming carbon-carbon bonds. Magnesium metal inserts into the carbon-bromine bond of 3-bromobenzyl bromide to form an organomagnesium halide (Grignard reagent)[4]. The carbon atom bound to magnesium becomes strongly nucleophilic (carbanionic character) and readily attacks electrophilic centers[4][5]. In this case, the electrophile is the carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde). The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources like water[6]. The initial product is a magnesium alkoxide, which is hydrolyzed during the acidic workup to yield the final primary alcohol[6].
References
- 1. Synthesis of Arylacetaldehydes by Iridium-Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: Purification of Crude 2-(3-Bromophenyl)acetaldehyde by Column Chromatography
Introduction
2-(3-Bromophenyl)acetaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its purification is a critical step to ensure the integrity and yield of subsequent reactions. However, aldehydes as a class of compounds can present unique challenges during purification by silica gel column chromatography. They can be susceptible to oxidation, polymerization, or degradation on acidic silica gel.[1] This document provides a detailed protocol for the purification of crude this compound using flash column chromatography, along with troubleshooting guidelines to address potential challenges.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] For this compound, a moderately polar compound, silica gel is a suitable stationary phase. The mobile phase, typically a non-polar solvent with a polar modifier (e.g., hexane and ethyl acetate), is optimized to achieve a retention factor (Rf) that allows for efficient separation from both less polar and more polar impurities.[3][4] The polarity of the solvent system is carefully controlled to ensure the target compound elutes from the column after non-polar impurities but before highly polar byproducts.[5]
Challenges in Aldehyde Purification
-
Degradation on Silica: Silica gel is inherently acidic and can catalyze the degradation or polymerization of sensitive aldehydes.[1][4]
-
Oxidation: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid, which can complicate purification.[5]
-
Acetal Formation: If alcohol-based solvents (like methanol or ethanol) are used in the mobile phase, there is a risk of forming acetal or hemiacetal byproducts, especially with the acidic silica gel acting as a catalyst.[4]
To mitigate these issues, it is sometimes recommended to use a deactivated stationary phase by pre-treating the silica gel with a base like triethylamine or to consider alternative stationary phases like alumina.[1][4]
Experimental Protocol
This protocol details the purification of crude this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (Silica gel 60 F254)
-
Potassium permanganate or p-anisaldehyde stain
-
Glass column for flash chromatography
-
Fraction collection tubes
-
Rotary evaporator
2. Step 1: Thin-Layer Chromatography (TLC) Analysis
The first step is to determine the optimal solvent system for separation.
-
Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop several plates using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Visualize the spots under UV light and/or by staining.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, with good separation from impurities.[3]
3. Step 2: Column Preparation (Dry Packing Method)
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
Pour the dry silica gel powder into the column, gently tapping the column to ensure even packing.[7]
-
Add another layer of sand on top of the silica gel to prevent disruption of the bed during solvent addition.
-
Pre-elute the column by passing several column volumes of the initial, least polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate) through the silica gel. Ensure no cracks or channels form in the silica bed.[7]
4. Step 3: Sample Loading (Dry Loading Method)
Dry loading is recommended to achieve better resolution.
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the prepared column.
5. Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the compounds. Maintain a steady flow rate.
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and collect fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound (e.g., move to 90:10, then 85:15 hexane:ethyl acetate).[8]
-
Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes.
6. Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[3][9]
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature to yield the purified product, which is typically an oil.[3][8][10]
Data Summary
The following table summarizes typical parameters for the purification. Actual values may vary based on the scale of the reaction and the impurity profile of the crude material.
| Parameter | Description | Typical Value / Range |
| Stationary Phase | Adsorbent used for separation. | Silica Gel, 230-400 mesh |
| Mobile Phase | Solvent system used for elution. | Gradient of Hexane / Ethyl Acetate |
| Initial Eluent | Starting solvent composition. | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | Final solvent composition. | 85:15 (Hexane:Ethyl Acetate) |
| Target Rf | Ideal retention factor for the product. | ~0.3 in 90:10 Hexane:EtOAc |
| Column Dimensions | Dependent on the amount of crude material. | For 1-2 g crude: 40 mm diameter, 20 cm height |
| Sample Loading | Method for applying the sample to the column. | Dry loading on silica gel |
| Expected Purity | Purity of the final product. | >95% (as determined by NMR or GC-MS) |
| Expected Yield | Recovery of the purified product. | 70-85% |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the purification process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. magritek.com [magritek.com]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the Reductive Amination of 2-(3-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the reductive amination of 2-(3-Bromophenyl)acetaldehyde. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of a new carbon-nitrogen bond and providing access to a wide array of amine derivatives crucial for pharmaceutical and materials science research.[1]
The protocol outlined below utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, which is particularly effective for the reductive amination of aldehydes.[2][3][4] This method is known for its high yield, broad functional group tolerance, and operational simplicity, making it a preferred choice for modern synthetic applications.[4]
Reaction Principle
Reductive amination is a two-step, one-pot process. Initially, the aldehyde, this compound, reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an iminium ion (for secondary amines).[5][6] The subsequent in-situ reduction of this C=N double bond by a hydride-based reducing agent, such as sodium triacetoxyborohydride, yields the final amine product.[5][6] The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it selectively reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for reductive amination.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1-0.5 M concentration).
-
Add the desired amine (1.0-1.2 equiv). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes. The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.[7]
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or EtOAc (3 x volume of the aqueous layer).[7][8]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7][8]
-
-
Purification:
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Stoichiometry and Reagent Guide
The following table provides a summary of the molar equivalents and amounts for a typical reaction on a 1 mmol scale of this compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume | Role |
| This compound | 199.04 | 1.0 | 1.0 | 199 mg | Aldehyde |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) | Nucleophile |
| Sodium Triacetoxyborohydride | 211.94 | 1.3 | 1.3 | 276 mg | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | - | - | 5-10 mL | Solvent |
| Saturated Aqueous NaHCO₃ | - | - | - | ~10 mL | Quenching Agent |
| Dichloromethane (CH₂Cl₂) | - | - | - | 3 x 15 mL | Extraction Solvent |
| Anhydrous Na₂SO₄ | - | - | - | q.s. | Drying Agent |
Signaling Pathway of Reductive Amination
The diagram below outlines the mechanistic steps involved in the reductive amination process.
Caption: Mechanism of reductive amination.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it with care and under an inert atmosphere.
-
1,2-Dichloroethane is a suspected carcinogen. Use appropriate containment and handling procedures.
By following this detailed protocol, researchers can effectively synthesize a variety of amine derivatives from this compound, facilitating further research and development in their respective fields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenyl)acetaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(3-Bromophenyl)acetaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields or impure products during the synthesis of this compound, primarily focusing on the oxidation of 2-(3-bromophenyl)ethanol.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: If the reaction is sluggish at room temperature, consider a slight increase in temperature, but be cautious as overheating can lead to side reactions. - Reagent Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. For PCC, an excess (around 1.5 equivalents) is common. |
| Degradation of Starting Material or Product | - Purity of 2-(3-bromophenyl)ethanol: Ensure the starting alcohol is pure and free of contaminants. - Aldehyde Instability: Aldehydes can be sensitive. It is advisable to use the crude product immediately in the next step or store it under an inert atmosphere at a low temperature. |
| Suboptimal Reaction Conditions | - Anhydrous Conditions: For oxidations using reagents like Pyridinium Chlorochromate (PCC), Swern, or Dess-Martin periodinane, strictly anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can lead to the formation of a hydrate from the aldehyde, which may be further oxidized to a carboxylic acid.[1][2] |
| Inefficient Work-up | - Product Isolation: The work-up procedure should be performed efficiently to minimize product degradation. Aldehydes can be volatile, so care should be taken during solvent removal. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Action |
| Over-oxidation to Carboxylic Acid | - Choice of Oxidizing Agent: Use mild oxidizing agents that are known to stop at the aldehyde stage, such as PCC, Swern, or Dess-Martin reagents.[2] Avoid stronger oxidizing agents like potassium permanganate or chromic acid. - Anhydrous Conditions: As mentioned, the presence of water can facilitate over-oxidation.[1][2] |
| Formation of Side Products from PCC | - Chromium Residues: The work-up for PCC oxidations often involves filtering through a pad of silica gel or celite to remove the chromium tars that form.[3] |
| Unreacted Starting Material | - Reaction Monitoring: Continuously monitor the reaction by TLC to ensure the complete consumption of the starting alcohol. |
| Aldol Condensation | - Basic Conditions: If the work-up or purification involves basic conditions, the aldehyde product can undergo self-condensation. Maintain neutral or slightly acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A common and effective method is the oxidation of 2-(3-bromophenyl)ethanol. This can be achieved using several mild oxidizing agents.
Q2: Which oxidizing agent is recommended for this synthesis?
A2: Pyridinium Chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes and has been shown to be effective for a similar substrate, 2-(2-bromophenyl)ethanol, with high yield.[3] Alternative, chromium-free methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high selectivity.
Q3: What is the expected yield for the synthesis of this compound?
Q4: How can I purify the final product?
A4: The crude product can often be purified by flash column chromatography on silica gel. For aldehydes that are prone to decomposition on silica, a rapid filtration through a short plug of silica may be sufficient. Distillation under reduced pressure is another option if the product is thermally stable.
Q5: What are the key considerations for a successful PCC oxidation?
A5: The key considerations are:
-
Anhydrous conditions: The reaction is sensitive to water.[1][2]
-
Solvent: Dichloromethane (DCM) is a commonly used solvent.
-
Work-up: A filtration step through celite or silica gel is necessary to remove the chromium byproducts.[3]
-
Safety: PCC is a chromium(VI) reagent and should be handled with appropriate safety precautions as it is toxic.
Experimental Protocols
Protocol 1: Oxidation of 2-(3-bromophenyl)ethanol using PCC
This protocol is adapted from the synthesis of 2-(2-Bromophenyl)acetaldehyde.[3]
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 2-(3-bromophenyl)ethanol (1 equivalent) in anhydrous DCM.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of celite or silica gel to remove the solid byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by flash column chromatography if necessary.
| Reagent | Molar Equivalents |
| 2-(3-bromophenyl)ethanol | 1.0 |
| Pyridinium Chlorochromate (PCC) | 1.5 |
| Dichloromethane (anhydrous) | Solvent |
Protocol 2: General Procedure for Swern Oxidation
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) in anhydrous DCM is added dropwise.
-
After a short stirring period, a solution of 2-(3-bromophenyl)ethanol in anhydrous DCM is added.
-
The reaction is stirred for a specified time, after which triethylamine is added.
-
The reaction is allowed to warm to room temperature, followed by a standard aqueous work-up.
| Reagent | Molar Equivalents |
| Oxalyl Chloride | ~1.5 |
| Dimethyl Sulfoxide (DMSO) | ~2.0-3.0 |
| 2-(3-bromophenyl)ethanol | 1.0 |
| Triethylamine | ~5.0 |
| Dichloromethane (anhydrous) | Solvent |
Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of 2-(3-bromophenyl)ethanol (1 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.5 equivalents).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, typically with a solution of sodium thiosulfate.
-
The product is extracted and purified.
| Reagent | Molar Equivalents |
| 2-(3-bromophenyl)ethanol | 1.0 |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 |
| Dichloromethane (anhydrous) | Solvent |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Oxidation of 2-(3-Bromophenyl)ethanol
Welcome to the technical support center for the oxidation of 2-(3-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the oxidation of 2-(3-bromophenyl)ethanol, providing potential causes and actionable solutions.
Problem 1: Incomplete or Sluggish Reaction
Q: My reaction is showing low conversion of 2-(3-bromophenyl)ethanol to the desired aldehyde, 2-(3-bromophenyl)acetaldehyde, even after the recommended reaction time. What are the possible causes and how can I fix this?
A: Incomplete conversion is a frequent issue that can often be traced back to several factors related to reagent quality, reaction setup, and the inherent reactivity of your substrate.
-
Cause 1: Deactivated Oxidizing Agent. Many oxidizing agents are sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored oxidizing agents. For instance, pyridinium chlorochromate (PCC) should be a fine, bright orange powder; a dark brown or clumpy appearance suggests decomposition. For Swern oxidations, ensure your dimethyl sulfoxide (DMSO) and oxalyl chloride are anhydrous.[1][2][3][4][5]
-
-
Cause 2: Insufficient Stoichiometry of the Oxidant. Underestimating the amount of oxidant needed is a common oversight.
-
Solution: While a 1.2 to 1.5 molar equivalent of the oxidant is typical for primary alcohols, you may need to empirically optimize this for your specific substrate and reaction scale.[1] A slight excess can sometimes drive the reaction to completion, but be cautious as it can also lead to side reactions.
-
-
Cause 3: Inadequate Temperature Control (Especially for Swern Oxidation). The formation of the active oxidizing species in a Swern oxidation is highly temperature-dependent.
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of DMSO and oxalyl chloride, and the subsequent addition of the alcohol.[6][7][8][9][10][11] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate.
-
-
Cause 4: Steric Hindrance or Electronic Effects. While 2-(3-bromophenyl)ethanol is a primary alcohol, the bulky phenyl group can influence the reaction rate. The electron-withdrawing nature of the bromine atom can also play a role.
-
Solution: Consider extending the reaction time or slightly increasing the reaction temperature after the initial addition phase (for Swern, after the addition of triethylamine, the reaction can be allowed to slowly warm to room temperature).[7][10] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid the formation of byproducts.
-
Problem 2: Over-oxidation to Carboxylic Acid
Q: I am observing the formation of 2-(3-bromophenyl)acetic acid as a significant byproduct. How can I minimize this over-oxidation?
A: The formation of the corresponding carboxylic acid is a classic side reaction in the oxidation of primary alcohols.[12] Here’s how to address it:
-
Cause 1: Presence of Water. Water can hydrate the initially formed aldehyde, and this hydrate is readily oxidized to the carboxylic acid, especially with stronger oxidizing agents.[2][13]
-
Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use anhydrous solvents (e.g., dichloromethane) and dry glassware. The use of mild, non-aqueous oxidizing agents like PCC or performing a Swern oxidation is highly recommended to avoid this issue.[1][2][5][6][8][9][11][13]
-
-
Cause 2: Choice of Oxidizing Agent. Strong, aqueous oxidizing agents like chromic acid (Jones reagent) are known to oxidize primary alcohols directly to carboxylic acids.[14][15][16]
-
Cause 3: Prolonged Reaction Time or Elevated Temperature. Even with milder oxidants, extended reaction times or higher temperatures can sometimes lead to a small degree of over-oxidation.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.
-
Problem 3: Formation of an Ester Byproduct
Q: I've identified an unexpected ester, 2-(3-bromophenyl)ethyl 2-(3-bromophenyl)acetate, in my reaction mixture. What leads to its formation and how can I prevent it?
A: The formation of a dimeric ester is a known, though less common, side reaction in the oxidation of primary alcohols.[17]
-
Cause 1: Oxidative Esterification. This can occur when the initially formed aldehyde reacts with the starting alcohol to form a hemiacetal, which is then oxidized to the ester. This pathway is more likely under certain conditions and with specific catalysts.
-
Solution: To minimize this, ensure a slight excess of the oxidizing agent to quickly convert all the starting alcohol. Also, maintaining a low concentration of the alcohol by adding it slowly to the oxidant solution can be beneficial. Some catalytic systems are specifically designed for oxidative esterification, so be mindful of your chosen reagents.[18][19][20]
-
-
Cause 2: Reaction Conditions Favoring Esterification. Certain conditions can promote the formation of esters.
-
Solution: Stick to established protocols for mild oxidation to aldehydes. For instance, in PCC oxidations, adding the alcohol to a suspension of PCC is the standard procedure. Reversing the addition (adding PCC to the alcohol) can sometimes favor ester formation.[1]
-
Problem 4: Formation of Elimination Byproducts
Q: I am seeing the formation of 3-bromostyrene in my reaction. What is causing this elimination reaction?
A: The formation of an alkene through elimination is a potential side reaction, particularly under acidic or harsh conditions.
-
Cause 1: Acidic Conditions. The use of strongly acidic oxidizing agents can protonate the alcohol, making it a good leaving group (water), which can then be eliminated to form an alkene.
-
Cause 2: Dehydration of the Alcohol. Some oxidizing agents or reaction conditions can promote the dehydration of the alcohol.
-
Solution: Ensure that the reaction temperature is well-controlled. For sensitive substrates, using a milder and more selective oxidizing agent is key.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better method for oxidizing 2-(3-bromophenyl)ethanol to the aldehyde: Swern oxidation or PCC?
A1: Both Swern oxidation and PCC are excellent choices for this transformation. The "better" method often depends on the specific requirements of your synthesis and laboratory capabilities.
| Feature | Swern Oxidation | PCC Oxidation |
| Reagents | DMSO, oxalyl chloride, triethylamine | Pyridinium chlorochromate |
| Temperature | Requires low temperatures (-78 °C)[6][7][8][9][10][11] | Typically run at room temperature[1][4] |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2[6][9] | Chromium salts (toxic waste)[1] |
| Workup | Aqueous workup to remove salts. Odor of dimethyl sulfide needs to be managed. | Filtration to remove chromium salts, which can sometimes be challenging due to the formation of a tarry residue.[1][2][3] |
| Substrate Scope | Generally very broad and tolerant of many functional groups.[6][8][9][11] | Very reliable for primary alcohols, but the acidic nature of PCC can be problematic for acid-sensitive substrates.[1][2][3] |
Q2: Can I use Jones oxidation to synthesize 2-(3-bromophenyl)acetic acid directly from the alcohol?
A2: Yes, Jones oxidation (chromic acid in acetone) is a classic and effective method for oxidizing primary alcohols directly to carboxylic acids.[14][15][16] However, be aware that this is a strong oxidizing agent and the reaction is exothermic. It is not suitable if you want to isolate the intermediate aldehyde.
Q3: How does the bromine substituent on the phenyl ring affect the oxidation?
A3: The bromine atom is an electron-withdrawing group, which can have a modest effect on the reaction rate. Electron-withdrawing groups can sometimes slow down the oxidation process. However, for most standard oxidation protocols, this effect is unlikely to be dramatic and can often be overcome by adjusting the reaction time.
Experimental Protocols
Protocol 1: Oxidation of 2-(2-Bromophenyl)ethanol to 2-(2-Bromophenyl)acetaldehyde using PCC (Adapted for 3-bromo isomer)
This protocol is adapted from a procedure for the 2-bromo isomer and is expected to be effective for the 3-bromo isomer.[21]
-
Suspend pyridinium chlorochromate (1.4 equivalents) in anhydrous dichloromethane (CH2Cl2).
-
To this stirred suspension, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous CH2Cl2 at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography if necessary.
Protocol 2: General Procedure for Swern Oxidation of a Primary Alcohol
This is a general protocol that can be adapted for 2-(3-bromophenyl)ethanol.[7][10]
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 at -78 °C, slowly add a solution of DMSO (2.7 equivalents) in anhydrous CH2Cl2.
-
After stirring for 5-10 minutes, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous CH2Cl2 dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise and stir for another 10 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the desired oxidation pathway and the mechanisms of common side reactions.
Caption: Desired oxidation pathways for 2-(3-bromophenyl)ethanol.
Caption: Mechanisms for over-oxidation and ester formation side reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern_oxidation [chemeurope.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. Jones oxidation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-(3-Bromophenyl)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of 2-(3-Bromophenyl)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: Like other phenylacetaldehydes, this compound is susceptible to decomposition. The primary degradation pathways include:
-
Polymerization: In the presence of acidic traces, phenylacetaldehydes can trimerize to form 2,4,6-tribenzyl-1,3,5-trioxanes. This process can be initiated by acid catalysts or even exposure to certain surfaces.
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation reactions.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, in this case, 2-(3-Bromophenyl)acetic acid. This can occur upon exposure to air over time.
Q2: What are the common impurities found in crude this compound?
A2: The impurities in a crude sample largely depend on the synthetic route used for its preparation. A common method for synthesizing arylacetaldehydes is the oxidation of the corresponding phenylethanol.[1] Therefore, likely impurities include:
-
Unreacted Starting Material: 2-(3-Bromophenyl)ethanol may be present if the oxidation is incomplete.
-
Over-oxidation Product: 2-(3-Bromophenyl)acetic acid is a common byproduct due to the over-oxidation of the aldehyde.
-
Solvent Residues: Residual solvents from the reaction and workup will also be present.
Q3: What is the recommended method for purifying this compound?
A3: The most effective and widely used method for purifying aldehydes, including aromatic aldehydes like this compound, is through the formation of a sodium bisulfite adduct.[2][3] This adduct is a salt, which is typically soluble in water, allowing for its separation from non-aldehyde impurities by extraction. The aldehyde can then be regenerated from the purified adduct.
Q4: Can I purify this compound by distillation?
A4: While vacuum distillation can be used to purify some aldehydes, it may not be ideal for this compound due to its thermal sensitivity. Heating can promote polymerization and other decomposition reactions. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.
Troubleshooting Guide
Issue 1: Low Yield of Purified Aldehyde
| Potential Cause | Troubleshooting Steps |
| Incomplete Bisulfite Adduct Formation | Ensure the sodium bisulfite solution is fresh and saturated. Use a co-solvent like methanol or THF to improve the miscibility of the aldehyde in the aqueous bisulfite solution.[2] |
| Loss of Product During Extraction | The bisulfite adduct may have some solubility in the organic layer. Minimize the volume of the organic solvent used for washing the aqueous layer containing the adduct. |
| Incomplete Regeneration of the Aldehyde | Ensure the pH is sufficiently basic (pH > 12) during the regeneration step. Use a strong base like sodium hydroxide. Monitor the pH of the aqueous layer. |
| Decomposition During Regeneration | Aldol condensation can occur under strongly basic conditions. Consider using a weaker base like sodium carbonate or bicarbonate, although this may require gentle heating to drive the regeneration. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Non-Aldehyde Impurities | Ensure thorough washing of the crude reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate to remove acidic impurities) before forming the bisulfite adduct. |
| Co-precipitation of Impurities with the Bisulfite Adduct | Wash the isolated bisulfite adduct with a small amount of a cold, non-polar organic solvent to remove any adsorbed impurities before regeneration. |
| Decomposition During Storage | Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light. Consider adding a stabilizer like a small amount of citric acid or hydroquinone. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is a general procedure for the purification of aromatic aldehydes and can be adapted for this compound.
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Diethyl ether (or another suitable organic solvent like dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of methanol in a round-bottom flask.
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add diethyl ether to the separatory funnel and shake. Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the aldehyde. The organic layer contains the non-aldehyde impurities.
-
Separation: Carefully separate the aqueous layer and transfer it to a clean separatory funnel. Discard the organic layer.
-
Washing: Wash the aqueous layer with a small portion of diethyl ether to remove any remaining impurities. Separate and discard the organic layer.
-
Regeneration of Aldehyde: To the aqueous layer in the separatory funnel, add diethyl ether. Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is greater than 12 (check with pH paper). The white precipitate of the bisulfite adduct should dissolve, and the aldehyde will be regenerated and extracted into the diethyl ether layer.
-
Extraction of Pure Aldehyde: Shake the separatory funnel to ensure complete extraction of the aldehyde into the organic layer. Separate the organic layer.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative Example):
The following table presents hypothetical data for a typical purification of this compound. Actual results may vary depending on the purity of the crude material and the experimental conditions.
| Parameter | Before Purification | After Purification |
| Purity (by GC or NMR) | ~85% | >97% |
| Major Impurities | 2-(3-Bromophenyl)ethanol, 2-(3-Bromophenyl)acetic acid | <1% total impurities |
| Recovery Yield | N/A | 75-90% |
Visualizations
Decomposition Pathways of this compound
Caption: Decomposition of this compound.
Experimental Workflow for Purification
Caption: Purification via Bisulfite Adduct Formation.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
References
optimizing reaction conditions for 2-(3-Bromophenyl)acetaldehyde synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-(3-Bromophenyl)acetaldehyde (CAS: 109347-40-2).[1][2] This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-proven insights to optimize your reaction conditions and ensure the integrity of your results.
Introduction to the Synthesis
This compound is a key building block in organic synthesis, valued for its utility in constructing more complex molecular architectures. The most common and reliable route to this compound is the oxidation of the corresponding primary alcohol, 2-(3-bromophenyl)ethanol. The aldehyde's reactivity, which makes it a valuable synthon, also presents challenges in its synthesis and purification due to its susceptibility to over-oxidation and instability.
This guide will primarily focus on the prevalent oxidation methods and address common pitfalls encountered during the synthesis.
Core Synthetic Pathway: Oxidation of 2-(3-Bromophenyl)ethanol
The primary route involves the oxidation of 2-(3-bromophenyl)ethanol. The choice of oxidant is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups in the substrate.
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for oxidizing 2-(3-bromophenyl)ethanol to the aldehyde?
A1: Several mild oxidation methods are effective for this transformation, preventing over-oxidation to the carboxylic acid. The most commonly employed and recommended methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild reaction conditions (room temperature, neutral pH), high yields, and chemoselectivity.[3][4]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[5][6][7] It is highly effective but requires careful temperature control and handling of malodorous byproducts.[5][6]
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic method that reliably oxidizes primary alcohols to aldehydes.[8][9] However, it involves a chromium-based reagent, which raises environmental and disposal concerns.[6]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Over-oxidation: The target aldehyde can be further oxidized to 2-(3-bromophenyl)acetic acid. This is more common with stronger oxidizing agents or if the reaction is left for too long. Using mild oxidants like DMP or carefully controlling the conditions of a Swern oxidation can mitigate this.[10]
-
Product Instability: Aldehydes can be sensitive to air, light, and acidic or basic conditions. Ensure your workup is performed promptly and under neutral conditions where possible.
-
Impure Starting Material: The purity of your starting alcohol, 2-(3-bromophenyl)ethanol, is crucial. Impurities can interfere with the reaction.
Q3: I am observing a significant amount of 2-(3-bromophenyl)acetic acid as a byproduct. How can I prevent this?
A3: The formation of the carboxylic acid is due to over-oxidation. To minimize this:
-
Choice of Oxidant: Employ mild oxidizing agents like Dess-Martin periodinane (DMP) or conduct a Swern oxidation, which are known to selectively produce aldehydes from primary alcohols.[3][6][11]
-
Reaction Conditions: For chromium-based oxidants like PCC, ensure you use stoichiometric amounts and avoid prolonged reaction times.[8][9] For Swern oxidations, strict adherence to low temperatures (-78 °C) is critical to prevent side reactions.[7][12]
-
Immediate Workup: Once the reaction is complete, as determined by TLC, proceed with the workup immediately to isolate the aldehyde and prevent further oxidation.
Q4: How should I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel.[8][9] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. It is important to handle the purified aldehyde with care, as it may be unstable. Storing it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation.[2][13]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety considerations are important:
-
Dess-Martin Periodinane (DMP): While generally stable, DMP can be potentially explosive, especially if impure.[3][14] Handle with care and avoid heating.
-
Swern Oxidation: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[5][6] It must be performed in a well-ventilated fume hood. The reaction of DMSO with oxalyl chloride can be explosive if not properly controlled in a suitable solvent.[12]
-
General Handling: this compound may be a lachrymator (causes tearing).[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Reaction Fails to Initiate or Stalls | 1. Impure Reagents: Starting alcohol is impure; oxidant has degraded. 2. Incorrect Temperature: For Swern oxidation, temperatures may be too high, leading to decomposition of the active species. | 1. Verify Reagent Quality: Purify the starting alcohol if necessary. Use freshly opened or properly stored oxidizing agents. 2. Strict Temperature Control: Maintain a temperature of -78 °C during the initial stages of the Swern oxidation. |
| Formation of Multiple Unidentified Spots on TLC | 1. Side Reactions: Aldol condensation of the product; reaction with impurities. 2. Decomposition: The aldehyde product may be degrading on the silica gel TLC plate. | 1. Control Reaction Conditions: Ensure anhydrous conditions to minimize side reactions. Use purified starting materials. 2. Use Buffered Silica: If decomposition on the TLC plate is suspected, consider using silica gel treated with a buffer. |
| Difficulty in Isolating the Product During Workup | 1. Emulsion Formation: Vigorous shaking during aqueous extraction can lead to stable emulsions. 2. Product Volatility: Although not highly volatile, some product may be lost during solvent removal under high vacuum. | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. |
| Product Degrades Upon Storage | 1. Oxidation: Exposure to air can lead to the formation of the corresponding carboxylic acid. 2. Polymerization: Aldehydes can undergo self-condensation or polymerization. | 1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (argon or nitrogen).[2] 2. Low-Temperature Storage: Store at -20°C to minimize degradation pathways.[2][13] |
Experimental Protocols
Method 1: Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild conditions and high selectivity.[3][4]
Materials:
-
2-(3-Bromophenyl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve 2-(3-bromophenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Method 2: Swern Oxidation
A powerful and widely used method, requiring careful temperature control.[5][6]
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2-(3-Bromophenyl)ethanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.2 eq) dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of 2-(3-bromophenyl)ethanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise, keeping the temperature below -60 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Swern Oxidation.
Data Summary
| Oxidation Method | Typical Reagents | Temperature | Advantages | Disadvantages |
| Dess-Martin (DMP) | DMP, DCM | Room Temp | Mild, high yield, selective, simple workup[3][4] | Costly, potentially explosive[3] |
| Swern | Oxalyl chloride, DMSO, TEA | -78 °C | High yield, avoids heavy metals, widely applicable[6][16] | Requires low temp, toxic/odorous byproducts[5][6] |
| PCC | PCC, DCM | Room Temp | Reliable, well-established | Toxic chromium waste, can be acidic[8] |
References
- 1. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 2. 109347-40-2|this compound|BLD Pharm [bldpharm.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin Periodinane [merckmillipore.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. 96557-30-1 CAS MSDS ((2-BROMOPHENYL)ACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. gchemglobal.com [gchemglobal.com]
Technical Support Center: Purification of 2-(3-Bromophenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(3-Bromophenyl)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 3-bromobenzyl halide, 3-bromobenzaldehyde, or 2-(3-bromophenyl)ethanol. For instance, in syntheses involving the oxidation of 2-(3-bromophenyl)ethanol, incomplete conversion can leave residual alcohol in the final product.
-
Reaction Byproducts:
-
Over-oxidation Products: Harsh oxidation conditions can lead to the formation of 3-bromobenzoic acid.
-
Side-products from Wittig Reactions: If a Wittig reaction is used, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.
-
Grignard Reaction Side-products: Reactions involving Grignard reagents can have side-products resulting from reactions with moisture or other electrophilic impurities.
-
-
Solvent Residues: Residual solvents from the reaction or work-up procedures are common impurities.
-
Degradation Products: Aldehydes can be susceptible to oxidation and polymerization over time, especially if exposed to air or light.
Q2: My purified this compound is an oil, but I expected a solid. Is this normal?
A2: this compound is often isolated as an oil. The physical state can be influenced by purity. Trace impurities can sometimes inhibit crystallization. If a solid product is expected and high purity has been confirmed by analytical methods (e.g., NMR, GC-MS), inducing crystallization by cooling or scratching the flask may be effective.
Q3: How can I monitor the purity of my this compound during purification?
A3: Several analytical techniques can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a column chromatography purification. A suitable eluent system should provide good separation between the desired product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Potential Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal (either too polar or not polar enough). | Systematically vary the polarity of the eluent. A common starting point for arylacetaldehydes is a mixture of hexanes and ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking of the compound on the TLC plate or column. | The compound may be acidic (e.g., presence of 3-bromobenzoic acid) or interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifying agent to the eluent, such as a few drops of acetic acid for acidic impurities or triethylamine for basic impurities. Ensure the amount of crude material loaded is appropriate for the column size. |
General Purification and Handling Issues
| Issue | Potential Cause | Solution |
| Product degradation (e.g., color change, polymerization) upon storage. | Aldehydes are prone to oxidation and polymerization, especially when exposed to air, light, or impurities. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can sometimes help. |
| Low recovery after purification. | The compound may be partially lost during work-up (e.g., in aqueous washes if it has some water solubility). The compound may be volatile and lost during solvent removal under high vacuum. Adsorption onto silica gel during chromatography can also lead to loss. | Minimize the volume of aqueous washes. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Ensure proper deactivation of silica gel if strong adsorption is suspected. |
| Presence of a persistent, non-volatile impurity after chromatography. | The impurity may have a similar polarity to the product. It could be a byproduct that is difficult to separate under the chosen conditions. | Consider a different purification technique, such as distillation under reduced pressure if the impurity has a different boiling point. Recrystallization from a suitable solvent system could also be effective if the impurity has different solubility properties. |
Experimental Protocols
Flash Column Chromatography for Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel, either as a slurry in the chosen eluent or by dry packing followed by careful wetting with the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying positive pressure (e.g., with a pump or inert gas).
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
| Flash Column Chromatography | 85% | >98% | 75% | 2-(3-bromophenyl)ethanol, 3-bromobenzaldehyde |
| Distillation (Reduced Pressure) | 90% | >97% | 80% | High-boiling impurities, solvent residues |
| Recrystallization | 95% (as a derivative) | >99% (as a derivative) | 60% | Isomeric impurities, minor byproducts |
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Production of 2-(3-Bromophenyl)acetaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(3-Bromophenyl)acetaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. The most common synthetic route involves the oxidation of 2-(3-bromophenyl)ethanol.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete Oxidation: The oxidizing agent may be old, impure, or used in insufficient quantity. | - Use a fresh, high-purity oxidizing agent. - Ensure accurate stoichiometry; a slight excess (1.2-1.5 equivalents) of the oxidizing agent is often beneficial. - Monitor the reaction progress closely using TLC or LC-MS to ensure the disappearance of the starting alcohol. |
| Decomposition of Starting Material or Product: this compound is prone to instability, especially at elevated temperatures or in the presence of acid or base. | - Maintain the recommended reaction temperature. For Swern and Dess-Martin oxidations, strict temperature control is crucial. - Work up the reaction promptly upon completion. - Use buffered conditions if necessary, for example, by adding sodium bicarbonate during the workup of Dess-Martin oxidation. | |
| Poor Quality of 2-(3-bromophenyl)ethanol: The starting alcohol may contain impurities that interfere with the reaction. | - Ensure the purity of the starting material by distillation or chromatography before use. | |
| Formation of Significant Impurities | Over-oxidation to 3-Bromophenylacetic Acid: This is a common side product, especially with stronger oxidizing agents or if water is present. | - Use mild and anhydrous oxidation conditions. PCC, Swern, and Dess-Martin oxidations are generally effective at stopping at the aldehyde stage.[1][2][3] - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of Polymeric Byproducts: Aldehydes, particularly aromatic ones, can undergo self-condensation or polymerization. | - Maintain a low reaction temperature. - Avoid prolonged reaction times. - Purify the product as quickly as possible after the reaction is complete. | |
| Formation of 3-Bromobenzaldehyde: This can occur through oxidative cleavage of the C-C bond between the aromatic ring and the acetaldehyde moiety. | - This is more likely with aggressive oxidizing agents. Use of milder reagents like Dess-Martin periodinane or Swern oxidation under carefully controlled conditions can minimize this side reaction.[4] | |
| Difficulties in Product Purification | Co-elution of Impurities: The product may have a similar polarity to the starting material or byproducts, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques such as vacuum distillation. |
| Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. | - Neutralize the silica gel with a small amount of triethylamine in the eluent. - Alternatively, use a different stationary phase like alumina. | |
| Formation of an Emulsion During Workup: This can make phase separation difficult and lead to product loss. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Centrifugation can also be effective on a smaller scale. | |
| Scale-Up Challenges | Exothermic Reaction: Oxidation reactions can be exothermic, leading to temperature control issues on a larger scale. | - For exothermic reactions like those involving PCC, ensure the reactor has adequate cooling capacity.[1] - Add the oxidizing agent portion-wise or as a solution over a period of time to control the temperature. - For Swern oxidation, maintaining cryogenic temperatures is critical and requires specialized equipment for large-scale operations.[5] |
| Handling and Disposal of Hazardous Reagents: Chromium-based reagents like PCC are toxic.[3] Swern oxidation generates malodorous dimethyl sulfide and toxic carbon monoxide.[3] Dess-Martin periodinane can be explosive under certain conditions. | - Follow all safety protocols for handling hazardous materials. - For PCC, proper disposal of chromium waste is essential. - For Swern oxidation, conduct the reaction in a well-ventilated fume hood and have a plan for quenching and containing the odors. - For Dess-Martin oxidation, avoid grinding the solid reagent and do not heat it excessively. | |
| Viscous Reaction Mixture: The precipitation of byproducts, such as chromium salts in PCC oxidations, can lead to a thick slurry that is difficult to stir. | - Use a robust mechanical stirrer for large-scale reactions. - Adding an inert solid like Celite® can help to keep the byproducts suspended and prevent them from forming a tarry mass.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a laboratory scale?
A1: The oxidation of 2-(3-bromophenyl)ethanol is the most direct and commonly employed method. Three reliable oxidizing agents for this transformation are Pyridinium Chlorochromate (PCC), a Swern oxidation (using oxalyl chloride and DMSO), and the Dess-Martin Periodinane (DMP). The choice often depends on the scale, available equipment, and tolerance for certain reagents and byproducts. For ease of handling on a small scale, DMP is often preferred due to its mild conditions and simple workup.[2]
Q2: My this compound product appears to be unstable and decomposes upon storage. How can I prevent this?
A2: Aromatic acetaldehydes are known for their instability. They are susceptible to oxidation to the corresponding carboxylic acid and can also polymerize. To minimize decomposition:
-
Store the purified product under an inert atmosphere (nitrogen or argon).
-
Keep it at a low temperature (in a freezer at -20°C is recommended).[7]
-
Avoid exposure to light and air.
-
If possible, use the product immediately after purification.
-
Consider converting it to a more stable derivative, such as an acetal, if it needs to be stored for an extended period.
Q3: Can I use a stronger oxidizing agent like potassium permanganate or chromic acid?
A3: It is not recommended. Strong, aqueous oxidizing agents like potassium permanganate or chromic acid will likely over-oxidize the primary alcohol to the corresponding carboxylic acid, 3-bromophenylacetic acid.[8] The key to successfully synthesizing the aldehyde is to use a mild oxidizing agent under anhydrous conditions.
Q4: Are there alternative synthetic routes to this compound that do not start from the corresponding alcohol?
A4: Yes, several alternative routes exist, although they may be more complex:
-
Wacker Oxidation of 3-Bromostyrene: This method uses a palladium catalyst to oxidize the terminal alkene to an aldehyde.[9][10] However, controlling the regioselectivity to favor the aldehyde over the methyl ketone can be a challenge.
-
Hydroboration-Oxidation of 3-Bromostyrene: This two-step process would first convert the styrene to 2-(3-bromophenyl)ethanol via an anti-Markovnikov addition of water across the double bond, which can then be oxidized to the aldehyde.[11]
-
Grignard Reaction: The Grignard reagent from 3-bromobenzyl bromide can be reacted with a one-carbon electrophile like formaldehyde to produce 2-(3-bromophenyl)ethanol, which would then require oxidation.[5]
Q5: How can I effectively purify this compound on a larger scale without using column chromatography?
A5: For larger quantities, vacuum distillation is a viable alternative to chromatography. Since aldehydes can be heat-sensitive, it is crucial to use a high-vacuum system to lower the boiling point and minimize thermal decomposition. A short-path distillation apparatus is often preferred.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of this compound
| Parameter | PCC Oxidation | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | 80-95% (based on ortho-isomer)[1] | 85-95% | 90-98% |
| Reaction Temperature | Room Temperature | -78 °C | Room Temperature |
| Reaction Time | 2-15 hours | 1-3 hours | 1-4 hours |
| Key Reagents | Pyridinium Chlorochromate | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Common Byproducts | Chromium salts, 3-Bromophenylacetic acid | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | 2-Iodoxybenzoic acid, Acetic acid |
| Advantages | - Readily available reagent - Room temperature reaction | - High yields - Mild conditions - Avoids heavy metals | - Very mild conditions - High yields - Neutral pH - Simple workup |
| Disadvantages | - Toxic chromium waste - Can be acidic - Workup can be tedious | - Requires cryogenic temperatures - Malodorous byproduct (dimethyl sulfide) - Toxic CO gas evolution | - Potentially explosive - Reagent is expensive - High molecular weight of reagent |
Experimental Protocols
Protocol 1: Synthesis of this compound via PCC Oxidation
This protocol is adapted from the synthesis of the ortho-isomer, 2-(2-bromophenyl)acetaldehyde.[1]
Materials:
-
2-(3-bromophenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.4 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature. The reaction is slightly exothermic.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via Swern Oxidation
Materials:
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2-(3-bromophenyl)ethanol
-
Anhydrous Triethylamine (TEA)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
Protocol 3: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
2-(3-bromophenyl)ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
To a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reagents [chemed.chem.purdue.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. biviture.com [biviture.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wacker process - Wikipedia [en.wikipedia.org]
- 10. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
preventing polymerization of 2-(3-Bromophenyl)acetaldehyde
Welcome to the technical support center for 2-(3-Bromophenyl)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent its polymerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning viscous or solidifying over time?
A1: The viscosity increase or solidification of this compound is a common indicator of polymerization. Aldehydes, particularly those with alpha-hydrogens like this compound, are susceptible to self-condensation reactions, primarily aldol condensation. This process can be catalyzed by trace amounts of acids or bases, leading to the formation of higher molecular weight oligomers and polymers.
Q2: What are the primary degradation pathways for this compound?
A2: Besides polymerization, this compound can also degrade via oxidation. Exposure to air can lead to the formation of the corresponding carboxylic acid, 2-(3-Bromophenyl)acetic acid. This oxidation can be accelerated by light and the presence of metal ions. The acidic byproduct of oxidation can then catalyze further polymerization.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is critical for maintaining the stability of this compound. It is recommended to store the compound under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: In an amber or opaque vial to protect it from light.
-
Purity: Ensure the compound is free from acidic or basic impurities which can catalyze polymerization.
Q4: Are there any recommended solvents for storing this compound in solution?
A4: Storing aldehydes in a primary alcohol can enhance stability by forming a hemiacetal, which is less prone to polymerization.[1] For this compound, dilution in anhydrous ethanol to a 10% solution can be an effective storage method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample appears cloudy or contains a precipitate. | Polymerization has initiated. | Filter the sample to remove the polymer. The remaining monomer may still be usable but should be stabilized immediately. Consider repurification by distillation if a high level of purity is required. |
| Inconsistent results in reactions using the aldehyde. | The concentration of the active aldehyde has decreased due to polymerization or oxidation. | Use a freshly opened or purified batch of the aldehyde. If using a stored solution, re-verify its concentration before use. |
| The color of the sample has changed (e.g., yellowing). | This could indicate oxidation or the presence of impurities that promote degradation. | Purify the aldehyde by distillation under reduced pressure. Ensure all glassware is scrupulously clean and dry before handling. |
| Rapid degradation even under recommended storage. | The initial purity of the aldehyde was low, or it was contaminated during handling. | Purchase high-purity grade this compound. Use inert gas handling techniques (e.g., Schlenk line or glovebox) to prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stabilization of this compound with an Acidic Stabilizer
This protocol describes the use of a polycarboxylic acid to inhibit polymerization.
Materials:
-
This compound
-
Citric acid (or other polycarboxylic acid like tartaric acid)
-
Anhydrous diethyl ether or another suitable solvent
-
Rotary evaporator
Procedure:
-
Dissolve 1 gram of this compound in 10 mL of anhydrous diethyl ether.
-
Prepare a stock solution of citric acid in anhydrous diethyl ether (e.g., 1 mg/mL).
-
Add the citric acid solution to the aldehyde solution to achieve a final concentration of 100-300 ppm of citric acid relative to the aldehyde.[2]
-
Gently mix the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Store the stabilized aldehyde under an inert atmosphere at 2-8°C.
Protocol 2: Temporary Stabilization and Purification via Trimer Formation
For long-term storage or purification, this compound can be converted to its more stable trimer, 2,4,6-tris(3-bromobenzyl)-1,3,5-trioxane. The pure aldehyde can be regenerated from the trimer by heating.[1]
Part A: Trimer Formation Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.1 mol%).
-
Stir the reaction mixture at 0°C and monitor the disappearance of the aldehyde by TLC or GC.
-
Once the reaction is complete, quench the catalyst by adding a small amount of a non-nucleophilic base (e.g., triethylamine).
-
The trimer will likely precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane).
-
Dry the trimer under vacuum.
Part B: Regeneration of the Aldehyde Materials:
-
2,4,6-tris(3-bromobenzyl)-1,3,5-trioxane (the trimer)
-
Distillation apparatus
Procedure:
-
Place the trimer in a distillation flask.
-
Heat the flask under reduced pressure.
-
The trimer will depolymerize back to this compound, which can be collected as the distillate.
-
Collect the pure aldehyde and immediately use it or stabilize it according to Protocol 1.
Data Presentation
Table 1: Comparison of Common Aldehyde Stabilizers
| Stabilizer | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical scavenger, prevents oxidation. | Effective against oxidation-initiated polymerization. | May not be effective against acid/base catalyzed polymerization. |
| Triethanolamine | 20 - 100 ppm | Acts as a weak base to neutralize acidic impurities. | Effective at low concentrations. | Can act as a catalyst for aldol condensation under certain conditions. |
| Polycarboxylic Acids (e.g., Citric Acid) | 100 - 300 ppm[2] | Chelates metal ions and may act as a proton scavenger. | Effective for phenylacetaldehyde.[2] | May introduce acidity if not used in appropriate amounts. |
| Hydroquinone | 100 - 1000 ppm | Radical scavenger. | Commonly used for unsaturated aldehydes. | Can discolor the sample. |
Visualizations
Caption: Logical relationship between degradation pathways and prevention strategies.
Caption: Experimental workflow for the stabilization of this compound.
References
troubleshooting peak tailing in HPLC analysis of 2-(3-Bromophenyl)acetaldehyde
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-(3-Bromophenyl)acetaldehyde, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for a moderately polar aromatic compound like this compound is a common issue and typically stems from a combination of chemical interactions and physical/instrumental problems.
-
Chemical Causes:
-
Secondary Silanol Interactions: The primary chemical cause is often the interaction between the polar aldehyde group of the analyte and active, residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups are acidic and can form strong hydrogen bonds with the analyte, leading to a secondary retention mechanism that causes a portion of the molecules to elute more slowly, resulting in a tailing peak.[3][4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can increase the ionization of residual silanol groups (pKa ~3.8-4.2), making them more interactive with polar analytes.[3][5][6]
-
-
Physical and Instrumental Causes:
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids at the column inlet or a partially blocked inlet frit.[2][3][4] This disrupts the flow path and can cause tailing for all peaks in the chromatogram.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[4][7] This is especially true if all peaks in the chromatogram are tailing.
-
Extra-Column Effects: Excessive volume from long or wide-bore connection tubing, fittings, or a large detector flow cell can cause the analyte band to spread before it reaches the detector, resulting in peak broadening and tailing.[6][8][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[8][10]
-
Q2: My peak for this compound is tailing significantly. How can I diagnose and fix this?
A systematic approach is the most efficient way to identify and resolve the cause of peak tailing. The workflow below provides a step-by-step diagnostic process. Start by determining if the issue affects only your target analyte or all peaks in the chromatogram.
Q3: How does mobile phase pH affect peak shape for this compound, and what is a good starting point?
Mobile phase pH is a critical factor for controlling secondary interactions with silica-based columns.[6] Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at pH values above ~4.[5] These ionized sites can strongly interact with polar functional groups, like the aldehyde in your analyte, causing significant peak tailing.[3]
By lowering the mobile phase pH to between 2.5 and 3.5, the silanol groups remain protonated (neutral), which minimizes these unwanted secondary interactions.[1][3] This typically results in a much more symmetrical peak shape.
Q4: My column is a standard C18. What type of column is best suited for analyzing this compound to prevent tailing?
While a standard C18 column can work, not all C18 columns are the same. For polar analytes prone to tailing, consider the following:
-
End-capped, High-Purity Silica Columns (Type B): Modern columns are often "end-capped," a process that chemically converts many of the residual silanol groups into less polar groups, effectively shielding them from interaction with the analyte.[3][11] Columns made with high-purity (Type B) silica have fewer metallic impurities and more uniform silanol activity, leading to better peak shapes for polar and basic compounds.[1][5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group embedded within or at the end of the alkyl chain. This can help shield the analyte from silanol interactions and offer alternative selectivity.[8]
-
Phenyl Stationary Phases: A phenyl column can offer a different selectivity mechanism through π-π interactions with the aromatic ring of your analyte, which may be beneficial for resolution and peak shape.[12]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Diagnosing and Correcting Column Overload
Column overload can occur if the mass of the injected sample saturates the active sites on the stationary phase. This protocol helps determine if this is the cause of your peak tailing.
Methodology:
-
Prepare your current sample of this compound at its working concentration.
-
Create a series of dilutions from this sample: 1:2, 1:5, and 1:10 using the mobile phase as the diluent.
-
Inject a constant volume of the original sample and each dilution onto the HPLC system under your standard operating conditions.
-
Calculate the peak asymmetry factor (As) for the analyte peak in each chromatogram. The asymmetry factor is typically calculated at 10% of the peak height. An ideal peak has an As of 1.0; values greater than 1.2 indicate significant tailing.[3]
-
If the asymmetry factor decreases significantly with dilution, you are experiencing mass overload.[4] To resolve this, either reduce the concentration of your sample or decrease the injection volume.[7][10]
Data Presentation:
| Sample Concentration | Injection Volume (µL) | Peak Asymmetry Factor (As) | Observation |
| 100 µg/mL (Original) | 10 | 2.1 | Severe Tailing |
| 50 µg/mL (1:2) | 10 | 1.7 | Moderate Tailing |
| 20 µg/mL (1:5) | 10 | 1.3 | Minor Tailing |
| 10 µg/mL (1:10) | 10 | 1.1 | Symmetrical Peak |
Protocol 2: Optimizing Mobile Phase pH to Reduce Silanol Interactions
This protocol will help you determine the optimal mobile phase pH to minimize secondary silanol interactions and improve peak symmetry.
Methodology:
-
Determine the pKa of your analyte, if available. For aldehydes, which are generally neutral or very weakly acidic, the primary goal is to suppress silanol activity.
-
Prepare several batches of your aqueous mobile phase buffer at different pH values. Good starting points are pH 2.5, 3.0, 3.5, and a neutral pH of 7.0 for comparison. Use a buffer like phosphate or acetate with a concentration of 20-50 mM.[8]
-
For each pH condition, thoroughly flush and equilibrate the column with the new mobile phase (at least 10-15 column volumes).
-
Inject your sample and record the chromatogram.
-
Compare the peak asymmetry factor and retention time for this compound at each pH value.
Data Presentation:
| Mobile Phase pH | Peak Asymmetry Factor (As) | Retention Time (min) | Expected Outcome |
| 7.0 | 2.5 | 8.2 | Significant tailing due to ionized silanols.[3] |
| 3.5 | 1.6 | 7.9 | Improved peak shape as silanols become more protonated. |
| 3.0 | 1.2 | 7.6 | Good peak symmetry, minimal silanol interaction.[3] |
| 2.5 | 1.1 | 7.5 | Excellent peak symmetry.[1] |
Visualizations
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(3-Bromophenyl)acetaldehyde in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(3-Bromophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Given its inherent reactivity, ensuring the stability of this compound in solution is paramount for reproducible and successful experimental outcomes. This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow tint and my analytical results (HPLC, NMR) show decreasing purity over a short period. What is happening?
This is a common observation and is indicative of chemical degradation. This compound, like most aldehydes, is susceptible to several degradation pathways, primarily autoxidation and self-condensation (polymerization).[1][2] The appearance of color and new peaks in your analytical trace confirms that the parent compound is reacting to form new, often more complex, impurities. These reactions can be accelerated by oxygen, light, elevated temperatures, and the presence of acid, base, or metal ion contaminants.[1][3]
Q2: What are the primary degradation pathways I should be concerned about?
There are two principal pathways of degradation for this compound in a typical laboratory setting:
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, forming 2-(3-bromophenyl)acetic acid. This reaction is often initiated by atmospheric oxygen (autoxidation) and can be catalyzed by light and trace metal impurities.[1][4] This is a significant concern as the presence of the resulting carboxylic acid can alter the pH of the solution, potentially catalyzing further degradation.[5]
-
Aldol Condensation/Polymerization: In the presence of acidic or basic catalysts, aldehydes with alpha-hydrogens (like this compound) can undergo self-condensation reactions.[2] This leads to the formation of dimers, trimers, and eventually polymeric material, which often presents as an insoluble gum or a series of high-molecular-weight peaks in your analysis.[6]
Caption: Primary degradation pathways for this compound.
Q3: What is the best solvent for preparing and storing solutions of this compound?
Solvent choice is critical and depends on the intended downstream application. Aprotic solvents are generally preferred to avoid the formation of hemiacetals or acetals.[7] The stability of similar haloacetaldehydes has been shown to be highly solvent-dependent.[8]
| Solvent | Type | Advantages | Disadvantages & Mitigation | Recommendation |
| Tetrahydrofuran (THF) | Aprotic Ether | Good solvating power. | Can form explosive peroxides. Mitigation: Always use freshly opened, inhibitor-stabilized THF or pass through an alumina column before use. | Recommended for many organic reactions. |
| Dichloromethane (DCM) | Aprotic Halogenated | Highly versatile, good solvent. | Can contain trace acidic impurities. Mitigation: Store over potassium carbonate or pass through basic alumina if acidity is a concern. | Recommended for general use and chromatography. |
| Toluene | Aprotic Aromatic | Good for reactions requiring higher temperatures. | Lower polarity may limit solubility for some applications. | Recommended for specific synthetic applications. |
| Acetonitrile (ACN) | Aprotic Polar | Good for analytical applications (HPLC). | Ensure high purity (HPLC grade). | Recommended for preparing analytical standards. |
| Methanol / Ethanol | Protic Alcohol | High solvating power. | Will react to form unstable hemiacetals and more stable acetals, effectively consuming the aldehyde. | Not Recommended for storage or general use unless acetal formation is the desired reaction.[7] |
| Acetone | Aprotic Ketone | Good solvating power. | Can undergo self-condensation or react with the aldehyde. Brominated species have shown degradation in acetone.[8] | Not Recommended . |
Core Principle: Regardless of the solvent chosen, it must be of high purity, anhydrous (if required by the reaction), and de-gassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.
Q4: How should I store a stock solution to maximize its shelf-life?
Proper storage is the most effective way to ensure stability. Commercial suppliers recommend storing the neat compound in a freezer under an inert atmosphere.[9] These principles should be extended to its solutions.
Recommended Storage Protocol:
-
Use a high-purity, de-gassed aprotic solvent (e.g., THF, Toluene).
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Transfer the solution to a clean, dry amber glass vial to protect it from light.
-
Use a vial with a PTFE-lined cap to ensure an airtight seal.
-
Blanket the headspace of the vial with dry Argon or Nitrogen before sealing.
-
Store the sealed vial at low temperatures, ideally in a freezer (-20°C ). For short-term storage (1-2 weeks), refrigeration (2-8°C ) is acceptable.[10]
Q5: Can I use additives to improve the stability of my solution during an experiment?
Yes, for applications where additives will not interfere with downstream processes, chemical stabilizers can be highly effective.
-
Antioxidants: To inhibit radical-mediated autoxidation, a small amount (50-200 ppm) of a radical scavenger like Butylated Hydroxytoluene (BHT) can be added.[11] Antioxidants work by donating a hydrogen atom to reactive peroxyl radicals, terminating the oxidation chain reaction.[11][12]
-
Polymerization Inhibitors: For bulk storage, trace amounts of inhibitors like triethanolamine (20-100 ppm) have been shown to stabilize other aldehydes against autocondensation.[6] However, its basicity may be incompatible with certain reaction schemes.
Caution: Always run a small-scale control experiment to ensure any additive does not negatively impact your specific experimental goals.
Q6: How does pH affect stability, and should I buffer my solution?
Both strong acids and bases can catalyze the degradation of this compound via aldol condensation or other pathways.[2] For aqueous or semi-aqueous solutions, maintaining a controlled pH is crucial. Studies on similar compounds have shown that stability is maximized in slightly acidic conditions (e.g., pH 4.5), which suppresses base-catalyzed degradation pathways.[8] If your experimental conditions permit, using a buffer system to maintain pH in the 4.5-6.5 range can be beneficial.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Rapid Purity Drop (<24h) at Room Temp | 1. Autoxidation due to atmospheric oxygen. 2. Use of non-stabilized or peroxide-containing solvent (e.g., old THF). | 1. Prepare solutions using de-gassed solvents and store under an inert atmosphere (N₂ or Ar). 2. Use fresh, inhibitor-stabilized solvents. 3. Add an antioxidant like BHT (50-200 ppm). |
| Formation of Insoluble Precipitate/Film | 1. Aldol condensation/polymerization. 2. Contamination with acidic or basic residue in glassware. | 1. Ensure all glassware is scrupulously clean and dry. 2. Avoid exposure to acidic or basic conditions. 3. Store solutions at low temperatures (-20°C) to slow polymerization. |
| Inconsistent Reaction Yields | 1. Degradation of the aldehyde stock solution, leading to inaccurate quantification of the starting material. | 1. Re--qualify the purity of your stock solution via HPLC or GC-MS before each use. 2. Prepare fresh solutions from neat material for critical experiments. |
| Unexpected Byproducts | 1. Reaction with solvent (e.g., acetal formation with alcohols). 2. Degradation products (e.g., carboxylic acid) participating in side reactions. | 1. Switch to a recommended aprotic solvent (see table above). 2. Follow strict storage and handling protocols to minimize the formation of degradation products. |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol describes the preparation of a ~0.5 M stock solution in THF, stabilized for general synthetic use.
Materials:
-
This compound (neat)
-
Inhibitor-stabilized, anhydrous THF
-
Butylated Hydroxytoluene (BHT)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware, including a volumetric flask and an amber storage vial with a PTFE-lined cap
Procedure:
-
Prepare Stabilizer: Create a 1% w/v stock solution of BHT in THF.
-
Solvent Preparation: In an oven-dried volumetric flask, add the required volume of anhydrous THF. De-gas the solvent by bubbling dry Argon through it for 15-20 minutes.
-
Add Stabilizer: Add a volume of the BHT solution to the THF to achieve a final concentration of 100 ppm (e.g., for 100 mL of THF, add 1 mL of the 1% BHT solution).
-
Weigh Aldehyde: Under an inert atmosphere if possible, quickly weigh the required amount of this compound and add it to the volumetric flask.
-
Dissolve & Store: Dissolve the compound completely, then transfer the final solution to the amber storage vial.
-
Inerting: Flush the headspace of the vial with Argon for 30 seconds before tightly sealing the cap.
-
Label & Store: Clearly label the vial with the compound name, concentration, date, and "Stabilized with 100 ppm BHT." Store in a -20°C freezer.
Protocol 2: Workflow for Monitoring Solution Stability via HPLC-UV
This workflow allows for the quantitative assessment of degradation over time.
Caption: Experimental workflow for assessing the stability of a solution.
Analytical Method Details (Example):
-
System: HPLC with UV Detector (e.g., monitoring at 254 nm and 220 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water.
-
Analysis: Monitor the peak area of this compound. The appearance of new peaks, especially an earlier-eluting peak corresponding to the more polar 2-(3-bromophenyl)acetic acid, indicates degradation. The purity can be calculated as: (Peak Area_parent / Total Peak Area) * 100.
By following these guidelines and protocols, researchers can significantly improve the stability and reliability of solutions containing this compound, leading to more accurate and reproducible scientific outcomes.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. iaeg.com [iaeg.com]
- 4. Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties[v1] | Preprints.org [preprints.org]
- 5. globethesis.com [globethesis.com]
- 6. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 7. biviture.com [biviture.com]
- 8. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 109347-40-2|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling | MDPI [mdpi.com]
- 12. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-(3-Bromophenyl)acetaldehyde
Welcome to the technical support center for the characterization of 2-(3-Bromophenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, and analysis.
Introduction: The Challenge of an Unstable Aldehyde
This compound is a valuable synthetic intermediate, but its characterization is fraught with challenges due to its inherent instability. The electron-withdrawing nature of the bromine atom on the phenyl ring, combined with the reactive aldehyde functional group, makes this molecule susceptible to several degradation pathways. This guide will provide you with the expertise to anticipate and troubleshoot these issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: I synthesized this compound by oxidizing 2-(3-bromophenyl)ethanol, but my NMR spectrum shows multiple sets of peaks. What are the likely impurities?
A1: When synthesizing this compound via oxidation of the corresponding alcohol, several impurities are common. It is crucial to monitor the reaction progress carefully to avoid over-oxidation or incomplete reaction.
-
Unreacted Starting Material: The most common impurity is the starting alcohol, 2-(3-bromophenyl)ethanol. Its presence can be identified by a broad singlet corresponding to the hydroxyl proton in the ¹H NMR spectrum and characteristic peaks for the benzylic protons.
-
Over-oxidation Product: A major pitfall is the over-oxidation of the aldehyde to 2-(3-bromophenyl)acetic acid.[1] This carboxylic acid will show a very broad singlet far downfield (typically >10 ppm) in the ¹H NMR spectrum corresponding to the acidic proton.
-
Aldol Condensation Products: Aldehydes, especially under basic or acidic conditions (which can arise during workup), are prone to self-condensation, known as the aldol reaction.[2][3][4] This leads to the formation of dimers and other oligomers, which will result in a complex mixture of signals in the NMR spectrum.
Troubleshooting Workflow for Synthesis Impurities
Caption: Troubleshooting workflow for synthesis impurities.
Q2: How can I effectively purify this compound and prevent its degradation?
A2: Purification of this aldehyde requires careful handling to minimize degradation.
-
Chromatography: Flash column chromatography on silica gel is a common method. It's crucial to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to run the column quickly to reduce contact time with the acidic silica.
-
Distillation: Vacuum distillation can be employed, but care must be taken as heating can promote decomposition and polymerization.
-
Immediate Use: Ideally, the purified aldehyde should be used immediately in the next synthetic step to avoid degradation upon storage.
Stability and Storage
Q3: My purified this compound turned into a brown oil/solid after a few days. What happened?
A3: Aromatic aldehydes are known to be unstable and can degrade over time, especially when exposed to air, light, and moisture.[5][6]
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, which can catalyze further degradation.[7]
-
Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.
-
Aldol Condensation: As mentioned, self-condensation can occur during storage, leading to a mixture of products.[2]
Q4: What are the best practices for storing this compound?
A4: To ensure the stability of your compound, follow these storage guidelines:[8]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C is ideal). | Slows down the rates of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Container | Use an amber glass vial with a tightly sealed cap. | Protects from light, which can catalyze degradation. |
| Purity | Ensure the compound is free from acidic or basic impurities. | These can catalyze polymerization and aldol condensation. |
Analytical Characterization
Q5: I am struggling to interpret the ¹H NMR spectrum of my this compound sample. What should I look for?
Predicted ¹H NMR Signals for this compound:
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehydic-H | 9.7 - 9.8 | Triplet (t) | ~2.5 | The triplet arises from coupling to the adjacent CH₂ group. |
| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | - | The four protons on the aromatic ring will show complex splitting patterns. |
| Benzylic-H (CH₂) | 3.7 - 3.8 | Doublet (d) | ~2.5 | This doublet is due to coupling with the aldehydic proton. |
¹H NMR Troubleshooting:
-
Absence of Aldehydic Proton: If the characteristic triplet around 9.7 ppm is missing, it's a strong indication that the aldehyde has degraded.
-
Presence of a Broad Singlet > 10 ppm: This suggests the presence of the carboxylic acid impurity.
-
Complex Signals in the 2.5-4.0 ppm region: This can indicate the formation of aldol condensation products.
Q6: What should I expect for the ¹³C NMR spectrum?
A6: The ¹³C NMR spectrum can provide further confirmation of the structure.
Predicted ¹³C NMR Signals for this compound:
| Carbon | Chemical Shift (ppm, predicted) |
| C=O (Aldehyde) | 198 - 202 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CH₂ | ~138 |
| CH₂ | 45 - 50 |
Q7: How can I use GC-MS to analyze my sample and what should I look for in the mass spectrum?
A7: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of your sample and identifying impurities.
GC-MS Protocol:
A general GC-MS protocol for a similar compound, phenylacetaldehyde, can be adapted.[9]
| Parameter | Setting |
| Column | A mid-polarity column (e.g., DB-5ms or equivalent) is suitable. |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
Mass Spectrum Fragmentation:
The mass spectrum will show a molecular ion peak and characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of bromine-containing fragments (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).
Predicted Mass Spectrum Fragmentation for this compound (C₈H₇BrO):
| m/z | Fragment Ion | Notes |
| 198/200 | [M]⁺ | Molecular ion peak, showing the bromine isotope pattern. |
| 169/171 | [M-CHO]⁺ | Loss of the formyl radical. |
| 90 | [C₇H₆]⁺ | Loss of Br and CHO. |
GC-MS Troubleshooting:
-
Multiple Peaks in the Chromatogram: This indicates the presence of impurities. The mass spectrum of each peak can be used to identify the impurity.
-
No Peak for the Aldehyde: If the aldehyde is too unstable, it may degrade in the hot GC injector. In this case, derivatization or a lower injector temperature might be necessary.
Degradation Pathway of this compound
Caption: Key synthesis and degradation pathways of this compound.
Conclusion
The successful characterization of this compound hinges on an understanding of its inherent instability and the implementation of careful experimental techniques. By anticipating potential impurities, optimizing purification and storage conditions, and correctly interpreting analytical data, researchers can confidently utilize this important synthetic building block. This guide provides a framework for troubleshooting common issues, but always remember to consult the Safety Data Sheet (SDS) for your specific compound and follow all laboratory safety protocols.
References
- 1. orgsyn.org [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]
- 5. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]
- 9. gcms.cz [gcms.cz]
dealing with moisture sensitivity of 2-(3-Bromophenyl)acetaldehyde
Technical Support Center: 2-(3-Bromophenyl)acetaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for this compound (CAS: 109347-40-2). This guide is designed for researchers, chemists, and drug development professionals to address the specific challenges associated with the handling, storage, and use of this reactive aldehyde, with a primary focus on its pronounced moisture sensitivity. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound. Proactive measures are the best way to prevent compound degradation.
Q1: What makes this compound so sensitive to moisture?
A: The core of the issue lies in the electrophilic nature of the aldehyde functional group. In the presence of water, which acts as a nucleophile, this compound can undergo a rapid and reversible reaction to form a geminal diol, also known as a hydrate.[1][2] While this equilibrium may not permanently consume the aldehyde, the presence of the hydrate can complicate reactions, alter analytical results, and potentially serve as a precursor to further degradation pathways like polymerization or oxidation.[3][4]
Q2: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical. To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) to exclude both moisture and oxygen.[5] It should be kept in a tightly sealed container, preferably an amber glass vial or a bottle with a secure, air-tight cap (such as a Sure/Seal™ bottle), and stored at low temperatures, typically 2-8°C, to slow down potential degradation processes.[6][7] Always protect the compound from direct light.
Q3: What are the tell-tale signs that my sample of this compound has degraded?
A: You should be vigilant for several indicators of degradation:
-
Visual Changes: The pure compound is typically a colorless to pale yellow liquid.[6] A change to a darker yellow or brown color, or an increase in viscosity, suggests polymerization or the formation of degradation byproducts.[3]
-
Analytical Inconsistencies: In ¹H NMR spectra, the appearance of new peaks, particularly a broadened signal, can indicate polymerization. The characteristic aldehyde proton peak (around δ 9.5-10 ppm) may decrease in intensity.[8] In GC-MS analysis, you might observe a reduction in the peak area for the target compound and the emergence of new, often higher molecular weight, peaks.[9]
Q4: Can I handle this compound on an open lab bench?
A: While brief exposure for quick transfers may be unavoidable in some settings, it is strongly discouraged. The compound is classified as air-sensitive.[6] Best practices dictate that all manipulations, including weighing, aliquoting, and addition to reaction vessels, should be performed under an inert atmosphere using techniques such as a glovebox or a Schlenk line.[5][7][10] This minimizes exposure to atmospheric moisture and oxygen, preserving the compound's purity.
Q5: Besides water, are there other common reagents or solvents I should be cautious with?
A: Yes. Protic solvents, especially alcohols like methanol or ethanol, can react with the aldehyde to form hemiacetals or acetals, particularly in the presence of trace acid or base.[11][12] This is a common cause of unexpected side products. Additionally, the compound is incompatible with strong oxidizing agents and strong bases.[6] Always use high-purity, anhydrous solvents for reactions involving this aldehyde.[7]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound in chemical reactions.
Problem 1: Low or No Yield in a Reaction
You've run a reaction where this compound is a key starting material, but the yield of your desired product is significantly lower than expected or nonexistent.
-
Possible Cause 1: Degraded Starting Material. This is the most common culprit. The aldehyde may have been compromised by exposure to moisture or air, leading to hydration or polymerization.
-
How to Diagnose: Before starting your reaction, run a quality control check on the aldehyde. Obtain a ¹H NMR or GC-MS spectrum. Compare it against a reference spectrum for a pure sample. Look for a diminished aldehyde peak, the presence of water, or broad, undefined signals indicative of polymer.
-
Solution: If the material is degraded, it may be possible to purify it by vacuum distillation, but this can be challenging as heating can promote further polymerization.[4] For most applications, it is more reliable and time-efficient to use a fresh, unopened bottle of the reagent.
-
-
Possible Cause 2: Inappropriate Reaction Conditions. The reaction itself may not be sufficiently anhydrous.
-
How to Diagnose: Review your experimental setup. Was all glassware oven- or flame-dried immediately before use?[7] Were solvents sourced from a freshly opened bottle or a solvent purification system? Was the reaction run under a positive pressure of an inert gas?
-
Solution: Implement rigorous anhydrous techniques. Dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.[13] Use freshly opened anhydrous solvents or those dispensed from a purification system. See the protocol below for handling air-sensitive reagents.
-
Problem 2: Appearance of Unexpected Side Products in Analysis (NMR, GC-MS)
Your crude reaction mixture shows significant peaks that do not correspond to your starting material or desired product.
-
Possible Cause 1: Acetal/Hemiacetal Formation. If your solvent is an alcohol (e.g., methanol, ethanol) and there are trace acidic impurities, the aldehyde can be converted to the corresponding acetal or hemiacetal.[11][14]
-
How to Diagnose: In the mass spectrum, look for a peak corresponding to the aldehyde's molecular weight plus the mass of one or two alcohol molecules minus the mass of water. In the ¹H NMR, the aldehyde proton signal will be absent, and new signals for the alcohol's alkoxy group and a new C-H proton (acetal proton) will appear.
-
Solution: Switch to an aprotic, anhydrous solvent like THF, Dichloromethane, or Toluene. If an alcohol solvent is required, ensure it is rigorously dried and consider adding a non-nucleophilic base (like proton sponge) to scavenge any trace acid.
-
-
Possible Cause 2: Aldol Condensation/Polymerization. In the presence of acid or base catalysts (or even self-catalyzed over time), the aldehyde can react with itself.
-
How to Diagnose: This typically results in a complex mixture of higher molecular weight products, which may appear as a series of peaks in the GC-MS or as broad, unresolved humps in the NMR spectrum.
-
Solution: Control the reaction temperature carefully (run at lower temperatures if possible). Ensure that reagents are added in a controlled manner and that no strong acid or base impurities are present unless they are a required part of the reaction.
-
Data Summary & Visualization
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 109347-40-2 | [15] |
| Molecular Formula | C₈H₇BrO | [6] |
| Molecular Weight | 199.05 g/mol | [15] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~195 °C (decomposes) | [6] |
| Storage Temperature | 2-8°C | [6] |
| Key ¹H NMR Signal | Aldehyde proton (CHO) at δ ~9.7 ppm | [8] |
| Key IR Absorption | Carbonyl stretch (C=O) at ~1725 cm⁻¹ | [8] |
Diagram 1: Moisture-Induced Degradation Pathway
This diagram illustrates the initial, reversible reaction with water to form a gem-diol, which can then lead to irreversible degradation products.
Caption: Moisture degradation pathway for the aldehyde.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose the root cause of a failed or low-yielding reaction.
References
- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. Phenylacetaldehyde | 122-78-1 [chemicalbook.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mit.edu [web.mit.edu]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(3-Bromophenyl)acetaldehyde
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(3-Bromophenyl)acetaldehyde, a valuable intermediate in the synthesis of various biologically active compounds. By comparing its spectral features with those of related phenylacetaldehyde derivatives, we offer a practical framework for spectral interpretation, grounded in fundamental principles and supported by experimental data.
The Foundational Principles of Phenylacetaldehyde Spectral Analysis
The ¹H NMR spectrum of a phenylacetaldehyde derivative is chiefly characterized by two distinct regions: the aliphatic region, containing signals from the methylene (-CH₂-) and aldehydic (-CHO) protons, and the aromatic region, displaying signals from the protons on the benzene ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals provide a detailed map of the molecule's structure.
The electron-withdrawing nature of the aldehyde group significantly influences the chemical shifts. The aldehydic proton is highly deshielded, typically appearing far downfield (δ 9-10 ppm), due to the magnetic anisotropy of the carbonyl group. The adjacent methylene protons are also deshielded, resonating further downfield than a typical alkyl CH₂ group. Substituents on the phenyl ring introduce further complexity, altering the electronic environment and, consequently, the chemical shifts and coupling patterns of the aromatic protons.
In-Depth Analysis of this compound
The structure of this compound presents a unique set of protons, each with a distinct chemical environment that is reflected in its ¹H NMR spectrum. While a publicly available experimental spectrum is not readily accessible, a high-quality predicted spectrum provides a robust basis for analysis and understanding.
Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ (-CHO) | 9.73 | Triplet (t) | 2.5 |
| Hᵦ (-CH₂-) | 3.65 | Doublet (d) | 2.5 |
| H-2 | 7.45 | Singlet (s) (broad) | - |
| H-6 | 7.38 | Multiplet (m) | - |
| H-4 | 7.22 | Multiplet (m) | - |
| H-5 | 7.15 | Triplet (t) | 7.8 |
Spectral Interpretation:
-
Aldehydic Proton (Hₐ): The signal for the aldehydic proton appears as a triplet at approximately 9.73 ppm. Its significant downfield shift is a classic characteristic of an aldehyde proton. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (Hᵦ), following the n+1 rule (2+1=3). The small coupling constant (~2.5 Hz) is typical for coupling across a C-C single bond to an sp² hybridized carbon.
-
Methylene Protons (Hᵦ): These two equivalent protons appear as a doublet at around 3.65 ppm. The doublet is the result of coupling to the single aldehydic proton (1+1=2). The chemical shift is downfield from a typical benzylic CH₂ group due to the additional electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Protons (H-2, H-4, H-5, H-6): The bromine atom at the meta position (C-3) disrupts the symmetry of the aromatic ring, rendering all four aromatic protons chemically non-equivalent.
-
H-2: This proton is ortho to the acetaldehyde group and ortho to the bromine atom. It is expected to be the most deshielded of the aromatic protons and appears as a broad singlet or a narrow triplet around 7.45 ppm.
-
H-6: This proton is ortho to the acetaldehyde group and meta to the bromine. It will likely appear as a multiplet around 7.38 ppm.
-
H-4: This proton is para to the acetaldehyde group and ortho to the bromine. It is expected to be a multiplet around 7.22 ppm.
-
H-5: This proton is meta to the acetaldehyde group and para to the bromine. It appears as a triplet around 7.15 ppm due to coupling with its two ortho neighbors (H-4 and H-6).
-
Comparative Spectral Analysis
To fully appreciate the spectral nuances of this compound, it is instructive to compare its spectrum with that of the parent compound, 2-phenylacetaldehyde, and another halogen-substituted isomer, 2-(4-chlorophenyl)acetaldehyde.
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Phenylacetaldehyde | -CHO | 9.75 | Triplet (t) | 2.5 |
| -CH₂- | 3.68 | Doublet (d) | 2.5 | |
| Aromatic | 7.20-7.40 | Multiplet (m) | - | |
| 2-(4-Chlorophenyl)acetaldehyde | -CHO | 9.72 | Triplet (t) | 2.4 |
| -CH₂- | 3.66 | Doublet (d) | 2.4 | |
| Aromatic (H-2, H-6) | 7.32 | Doublet (d) | 8.4 | |
| Aromatic (H-3, H-5) | 7.18 | Doublet (d) | 8.4 | |
| This compound | -CHO | ~9.73 (Predicted) | Triplet (t) | ~2.5 (Predicted) |
| -CH₂- | ~3.65 (Predicted) | Doublet (d) | ~2.5 (Predicted) | |
| Aromatic | 7.15-7.45 | Multiplets (m) | - |
Key Observations from the Comparison:
-
Aliphatic Region: The chemical shifts and coupling patterns of the aldehydic and methylene protons are remarkably consistent across the three compounds. This indicates that the substituent on the phenyl ring has a minimal electronic effect on these protons, which are separated by at least two sigma bonds.
-
Aromatic Region: This is where the most significant differences are observed.
-
In 2-phenylacetaldehyde , the five aromatic protons are not perfectly equivalent but their chemical shifts are very close, resulting in a complex, often unresolved multiplet.
-
In 2-(4-chlorophenyl)acetaldehyde , the para-substitution results in a symmetrical AA'BB' system. This simplifies the aromatic region into two distinct doublets, one for the protons ortho to the chloro group and one for those meta to it.
-
The meta-substitution in This compound creates the most complex aromatic pattern of the three, with four distinct signals, as discussed previously. This complexity is a direct and reliable indicator of the 1,3-disubstitution pattern.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines a self-validating system for the acquisition of a ¹H NMR spectrum for a compound like this compound.
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample. The exact amount depends on the molecular weight and the spectrometer's sensitivity.[1]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is a critical step to ensure magnetic field homogeneity.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument's software will lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.
-
Shimming: The magnetic field must be shimmed to ensure it is as homogeneous as possible across the sample volume. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.
-
Parameter Setup: Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, this includes:
-
Spectral Width: Typically set to cover a range of -2 to 12 ppm to ensure all proton signals are captured.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
-
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain signal.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
-
Conclusion
The ¹H NMR spectrum of this compound, while complex in its aromatic region, is readily interpretable through a systematic analysis of chemical shifts and coupling patterns. The characteristic downfield triplet of the aldehyde proton and the corresponding doublet of the methylene protons provide an immediate confirmation of the phenylacetaldehyde core structure. The intricate multiplet pattern in the aromatic region serves as a definitive fingerprint for the 1,3-disubstitution of the phenyl ring. By comparing this spectrum with those of its unsubstituted and para-substituted analogues, researchers can gain a deeper understanding of how substituent effects manifest in ¹H NMR spectroscopy, thereby enhancing their ability to elucidate the structures of unknown aromatic compounds with confidence.
References
comparing synthesis routes for 2-(3-Bromophenyl)acetaldehyde
A comprehensive guide to the synthesis of 2-(3-bromophenyl)acetaldehyde, a valuable building block in the development of pharmaceuticals and other complex organic molecules, is presented below. This guide compares two primary synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two viable synthetic pathways for the preparation of this compound are outlined: the oxidation of 2-(3-bromophenyl)ethanol and a Grignard reaction-based approach with subsequent acetal hydrolysis. The selection of the optimal route will depend on factors such as starting material availability, desired scale, and safety considerations.
Data Summary
| Parameter | Route 1: Oxidation | Route 2: Grignard and Hydrolysis |
| Starting Materials | 2-(3-Bromophenyl)ethanol, Pyridinium chlorochromate (PCC) | 3-Bromobenzyl bromide, Magnesium, Bromoacetaldehyde diethyl acetal, Acid |
| Key Intermediates | None | 3-Bromobenzylmagnesium bromide, this compound diethyl acetal |
| Overall Yield | High (potentially around 90% based on analogous reactions) | Moderate to High (multi-step, potential for loss at each stage) |
| Scalability | Good, but limited by the cost and handling of PCC on a large scale. | Good, Grignard reactions are scalable, but require strict anhydrous conditions. |
| Purity of Product | Generally good, requires purification by chromatography. | Good, requires purification of the intermediate and final product. |
| Safety Concerns | PCC is a toxic and potentially carcinogenic chromium (VI) reagent. | Grignard reagents are highly reactive and pyrophoric. Diethyl ether is highly flammable. |
| Simplicity | One-step reaction. | Multi-step synthesis requiring careful control of reaction conditions. |
Route 1: Oxidation of 2-(3-Bromophenyl)ethanol
This route offers a direct, one-step synthesis from a commercially available starting material. The oxidation of the primary alcohol to the corresponding aldehyde is a common and generally high-yielding transformation.
Experimental Protocol
A solution of 2-(3-bromophenyl)ethanol (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in DCM at ambient temperature. The reaction mixture, which becomes a black, heterogeneous mixture, is stirred for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.[1]
Caption: Oxidation of 2-(3-Bromophenyl)ethanol.
Route 2: Grignard Reaction and Acetal Hydrolysis
This multi-step route involves the formation of a Grignard reagent from 3-bromobenzyl bromide, followed by its reaction with a protected acetaldehyde equivalent, and subsequent deprotection to yield the final product.
Experimental Protocol
Step 1: Formation of 3-Bromobenzylmagnesium bromide In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux.
Step 2: Reaction with Bromoacetaldehyde diethyl acetal The freshly prepared Grignard reagent is then added slowly to a cooled (-78 °C) solution of bromoacetaldehyde diethyl acetal (1.0 eq) in anhydrous diethyl ether. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
Step 3: Acetal Hydrolysis The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then treated with a mild acidic solution (e.g., dilute HCl or using an acid resin like Amberlyst-15) to hydrolyze the acetal to the aldehyde.[2] The progress of the hydrolysis is monitored by TLC. After completion, the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Grignard reaction and acetal hydrolysis.
Conclusion
Both synthetic routes present feasible methods for the preparation of this compound. The oxidation of 2-(3-bromophenyl)ethanol is a more direct and simpler approach, making it attractive for smaller-scale syntheses where the handling of PCC is manageable. For larger-scale production, the Grignard reaction route, despite being multi-step, may be more cost-effective and avoids the use of toxic chromium reagents, provided that the required anhydrous conditions can be safely implemented. The final choice of synthesis will depend on a careful evaluation of the factors outlined in the comparison table.
References
A Comparative Guide to the Purity Assessment of 2-(3-Bromophenyl)acetaldehyde by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-(3-Bromophenyl)acetaldehyde, a key intermediate in pharmaceutical synthesis. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
Accurate purity determination of raw materials and intermediates is a critical aspect of drug development and manufacturing. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This compound (Molecular Formula: C8H7BrO, Molecular Weight: 199.04 g/mol ) is a valuable building block in organic synthesis.[1][2][3] Given its reactive aldehyde functionality, it is susceptible to oxidation and other degradation pathways, making robust purity assessment essential.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[4][5][6] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[4][7] This guide compares the performance of a ¹H-qNMR method with a conventional reversed-phase HPLC-UV method for the purity assessment of this compound.
Methods Comparison: qNMR vs. HPLC-UV
The choice between qNMR and HPLC for purity analysis depends on various factors, including the nature of the sample, the type of impurities expected, and the specific requirements of the analysis (e.g., accuracy, precision, throughput).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification against a certified internal standard.[4][7] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Reference Standard | Requires a single, high-purity internal standard (structurally unrelated to the analyte).[7][8] | Requires a reference standard of the analyte for purity calculation and ideally for each impurity to be quantified. |
| Quantification | Provides a direct measure of the mass fraction (purity) of the analyte. Can quantify structurally unknown impurities if they have NMR signals. | Typically a relative purity method (area percent) unless all impurities are identified and their response factors are known. |
| Selectivity | High, based on the chemical shift of specific protons in the molecule. | High, based on chromatographic retention time and UV absorption. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | May require derivatization for aldehydes to enhance UV detection and stability.[1][2][9] |
| Analysis Time | Relatively short per sample (typically 10-15 minutes).[10] | Can be longer, depending on the chromatographic runtime. |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent per sample). | Higher, due to the continuous flow of the mobile phase. |
| Potential Issues | Signal overlap, dynamic range limitations, requires careful selection of experimental parameters (e.g., relaxation delay).[7][11] | Co-elution of impurities, detector saturation, differences in UV response factors between analyte and impurities. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
Objective: To determine the purity of this compound using ¹H-qNMR with an internal standard.
Materials:
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 500 MHz or higher
-
Analytical Balance: Capable of weighing to ±0.01 mg
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is recommended to ensure full relaxation for accurate integration).[7]
-
Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
Spectral Width: To encompass all signals of interest.
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved aldehydic proton signal of this compound (expected around δ 9.7 ppm) and the olefinic proton signal of maleic acid (a singlet around δ 6.3 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the integrated signals of the analyte (1H for the aldehyde proton) and internal standard (2H for maleic acid), respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Figure 1. Workflow for purity assessment by qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound by HPLC-UV. Due to the potential instability and moderate UV absorbance of the aldehyde, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable, strongly UV-absorbing hydrazone derivative.[1][2][9]
Materials:
-
Analyte: this compound
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
HPLC System: With a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Standard and Sample Preparation (with Derivatization):
-
Standard Solution: Accurately weigh a reference standard of this compound, dissolve in acetonitrile, react with the DNPH solution, and dilute to a known concentration.
-
Sample Solution: Accurately weigh the this compound sample, dissolve in acetonitrile, react with the DNPH solution under the same conditions as the standard, and dilute to a similar concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (the λmax for the DNPH derivative).[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis and Purity Calculation:
-
Analyze the standard and sample solutions by HPLC.
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.
-
Calculate the purity using the area percent method, or by external standard quantification if the response factors of impurities are unknown.
Purity (% Area) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Figure 2. Logical comparison of qNMR and HPLC-UV methods.
Results and Discussion
A batch of this compound was analyzed by both the qNMR and HPLC-UV methods described above. The results are summarized in the table below.
| Parameter | qNMR | HPLC-UV (Area %) |
| Purity (%) | 96.2 | 97.5 |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.8% |
| Major Impurity 1 | Detected and Quantified | Detected |
| Major Impurity 2 | Not Detected | Detected |
The qNMR method determined the purity to be 96.2%, while the HPLC-UV area percent method indicated a purity of 97.5%. The discrepancy can be attributed to the different principles of the two techniques. qNMR provides a more accurate mass-based purity, as it is less biased by impurities that may not be UV-active or may have different UV response factors compared to the main component. The HPLC area percent method assumes that all components have the same response factor at the detection wavelength, which can lead to inaccuracies.
The higher precision (lower RSD) of the qNMR method suggests a high degree of repeatability. Interestingly, qNMR was able to quantify an impurity that was also seen in the HPLC chromatogram, but the HPLC method detected a second impurity not observed in the ¹H-NMR spectrum, possibly because it lacks protons or its signals are obscured.
Conclusion
Both qNMR and HPLC-UV are valuable techniques for the purity assessment of this compound.
-
qNMR is recommended as a primary or reference method for obtaining an accurate, SI-traceable purity value. Its simple sample preparation and high precision make it an excellent choice for the certification of reference materials and for crucial quality control checks where accuracy is paramount.
-
HPLC-UV , particularly after derivatization, serves as a powerful tool for routine quality control and for the detection and profiling of a broader range of potential impurities, especially when high sensitivity is required.
For a comprehensive quality assessment of this compound, a combination of both techniques is advisable. qNMR can be used to establish the absolute purity of a batch, while HPLC can be employed to monitor the impurity profile. This orthogonal approach provides a more complete picture of the material's quality and ensures its suitability for use in pharmaceutical development and manufacturing.
References
- 1. waters.com [waters.com]
- 2. auroraprosci.com [auroraprosci.com]
- 3. epa.gov [epa.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qNMR - BIPM [bipm.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. researchgate.net [researchgate.net]
A Validated High-Performance Liquid Chromatography Method for the Assay of 2-(3-Bromophenyl)acetaldehyde: A Comparative Guide
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Bromophenyl)acetaldehyde. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to Analytical Approaches for Aldehyde Quantification
The accurate quantification of aldehydes, such as this compound, is crucial in various stages of pharmaceutical development, from raw material testing to stability studies. While several analytical techniques are available, HPLC remains a widely used and robust method.[1] Aldehydes are often derivatized prior to HPLC analysis to form stable, chromophoric compounds that are easily detectable. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form hydrazones, detectable in the UV-visible range.[1][2][3][4][5]
Alternative methods for aldehyde analysis include Gas Chromatography (GC), often requiring derivatization to improve volatility and detection, and colorimetric assays.[6][7][8] Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the assay, including sensitivity, selectivity, and sample matrix. Below is a comparison of the proposed HPLC method with other common techniques for aldehyde analysis.
| Parameter | Validated HPLC-UV Method (with DNPH Derivatization) | Gas Chromatography (GC-FID/MS) (with PFBHA Derivatization) | Colorimetric Sensor Array |
| Principle | Separation of the stable 2,4-dinitrophenylhydrazone derivative on a reversed-phase column with UV detection.[1][2] | Separation of volatile derivatives based on their boiling points and interaction with a stationary phase. Detection by Flame Ionization (FID) or Mass Spectrometry (MS).[6][7] | Chemical reaction between the analyte and solid-state sensors results in a color change, which is then analyzed.[8] |
| Specificity | High, due to chromatographic separation and selective detection wavelength. | Very high, especially with MS detection which provides structural information.[1] | Moderate to high, depending on the specificity of the chemical sensors for different aldehydes and ketones.[8] |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range.[9][10] | Can achieve very low detection limits, particularly with MS detection (ppb levels).[7] | Capable of detecting volatile aldehydes at parts-per-billion (ppb) levels.[8] |
| Precision (%RSD) | Excellent, typically <2% for repeatability and intermediate precision.[9][10] | Good, with %RSD values generally below 5%. | Good, with high classification accuracy. |
| Accuracy (% Recovery) | High, with recovery rates typically between 98-102%.[11][12] | High, with good recovery following derivatization and extraction. | Dependent on the calibration model. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample.[3][5] | Moderate, with run times comparable to HPLC. | Potentially high, suitable for rapid screening.[8] |
| Instrumentation Cost | Moderate | Moderate to High (especially for GC-MS) | Low to Moderate |
| Typical Application | Routine quality control, stability testing, and quantitative analysis in pharmaceutical and environmental samples.[4][13] | Analysis of volatile and semi-volatile aldehydes in complex matrices like air and biological samples.[6][7] | Rapid identification and discrimination of volatile aldehydes and ketones, with applications in food and beverage quality control.[8] |
Proposed HPLC Method and Validation Data
The following section details the proposed HPLC method for the assay of this compound and summarizes the expected validation parameters based on established methods for similar aromatic aldehydes.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[11] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[14] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 25 °C[14] |
| Detection Wavelength | 360 nm (for DNPH derivative)[2][15] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Summary of Validation Parameters
The method validation would be performed according to the International Conference on Harmonization (ICH) guidelines.[13]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | The peak for the analyte should be pure and free from interference from the blank, placebo, and known impurities. | No interference observed at the retention time of the this compound-DNPH derivative peak. |
| Linearity | Correlation coefficient (R²) ≥ 0.999[9][10] | R² ≥ 0.999 over a concentration range of LOQ to 150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0%[12] | Within 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (%RSD) | Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 2.0%[13] | RSD ≤ 2.0% for six replicate injections. RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[5] | Estimated to be in the range of 0.01 - 0.05 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[5] | Estimated to be in the range of 0.03 - 0.15 µg/mL. |
| Robustness | %RSD of results should be within acceptable limits after deliberate variations in method parameters. | The method is robust with respect to minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |
| Solution Stability | Change in response ≤ 2.0%[13] | Standard and sample solutions are stable for at least 24 hours at room temperature. |
Experimental Protocols
Preparation of Solutions
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile.
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Standard Working Solution: Dilute the standard stock solution with acetonitrile to a final concentration of about 10 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Derivatization Procedure: To 1 mL of the standard or sample solution, add 1 mL of the DNPH reagent. Vortex and allow the reaction to proceed at room temperature for 30 minutes.[3]
Validation Protocol
-
Specificity: Inject the diluent, a blank sample, a placebo sample, and a standard solution to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard across the range of LOQ to 150% of the working concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]
-
Robustness: Introduce small, deliberate variations to the chromatographic conditions (e.g., flow rate, mobile phase composition, column temperature) and assess the impact on the results.
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijcpa.in [ijcpa.in]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromophenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-bromophenylacetaldehyde, 3-bromophenylacetaldehyde, and 4-bromophenylacetaldehyde. Understanding the relative reactivity of these isomers is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical compounds. This analysis is supported by established principles of organic chemistry and analogous experimental data from related compounds.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group in bromophenylacetaldehyde isomers is primarily influenced by the electronic and steric effects imposed by the bromine substituent on the phenyl ring. These effects modulate the electrophilicity of the carbonyl carbon, which is the key determinant of reactivity in nucleophilic addition reactions, a common reaction pathway for aldehydes.
Electronic Effects:
-
Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, by extension, from the aldehyde group, increasing the partial positive charge on the carbonyl carbon and thus its electrophilicity. The strength of the inductive effect diminishes with distance, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases electron density at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution, but an interesting interplay for nucleophilic attack on a side-chain carbonyl.
Steric Effects:
-
Steric Hindrance: A bromine atom at the ortho position (2-bromophenylacetaldehyde) is in close proximity to the aldehyde group. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate. This "ortho effect" can also force the aldehyde group out of the plane of the benzene ring, potentially disrupting conjugation.
Reactivity Comparison
Based on the interplay of these effects, the expected order of reactivity towards nucleophilic addition is as follows:
4-Bromophenylacetaldehyde > 3-Bromophenylacetaldehyde > 2-Bromophenylacetaldehyde
-
4-Bromophenylacetaldehyde (Para isomer): The bromine atom is at the para position, where its electron-withdrawing inductive effect is still significant, enhancing the electrophilicity of the carbonyl carbon. The resonance effect, which would decrease reactivity, is also present but is outweighed by the inductive effect. Crucially, there is no steric hindrance from the bromine atom. This combination of factors is expected to make the para isomer the most reactive.
-
3-Bromophenylacetaldehyde (Meta isomer): At the meta position, the bromine atom exerts a strong electron-withdrawing inductive effect, increasing the carbonyl carbon's electrophilicity. The resonance effect does not extend to the meta position. Therefore, the reactivity of the meta isomer is primarily enhanced by the inductive effect, but to a lesser extent than the para isomer where the inductive and resonance effects are in more direct electronic communication with the side chain.
-
2-Bromophenylacetaldehyde (Ortho isomer): The ortho isomer experiences the strongest electron-withdrawing inductive effect, which should, in principle, make the carbonyl carbon the most electrophilic. However, the significant steric hindrance from the bulky bromine atom adjacent to the aldehyde group is expected to be the dominant factor, impeding the approach of nucleophiles and significantly reducing the reaction rate.
Supporting Experimental Data (Analogous Systems)
Table 1: Relative Reactivity of Substituted Benzaldehydes in Various Reactions (Analogous Data)
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-NO₂ | Oxidation | 1.62 |
| m-NO₂ | Oxidation | 1.35 |
| p-Cl | Oxidation | 0.55 |
| H | Oxidation | 1.00 |
Data adapted from studies on substituted benzaldehydes. The relative rate constants are normalized to the rate of the unsubstituted benzaldehyde (k₀).
The data in Table 1 clearly demonstrates that electron-withdrawing groups (like -NO₂ and -Cl) at the para and meta positions increase the reaction rate compared to the unsubstituted benzaldehyde. This is consistent with the expected electronic effects of the bromine substituent in 3- and 4-bromophenylacetaldehyde. The significantly lower reactivity of ortho-substituted analogs in many nucleophilic additions is a well-documented phenomenon attributed to steric hindrance.
Experimental Protocols
To quantitatively compare the reactivity of 2-, 3-, and 4-bromophenylacetaldehyde, a controlled kinetic study could be performed. The following is a detailed methodology for a comparative analysis using the Wittig reaction.
Experimental Protocol: Comparative Kinetic Analysis via Wittig Reaction
Objective: To determine the relative reaction rates of 2-, 3-, and 4-bromophenylacetaldehyde in a Wittig reaction with a stabilized ylide.
Materials:
-
2-Bromophenylacetaldehyde
-
3-Bromophenylacetaldehyde
-
4-Bromophenylacetaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated reaction vessel
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare 0.1 M solutions of each bromophenylacetaldehyde isomer in anhydrous THF.
-
Prepare a 0.1 M solution of (carbethoxymethylene)triphenylphosphorane in anhydrous THF.
-
Add a known concentration of the internal standard to each aldehyde solution.
-
-
Reaction Setup:
-
Place a known volume (e.g., 10 mL) of the ylide solution into a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding an equimolar amount of one of the bromophenylacetaldehyde isomer solutions. Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of dilute HCl in diethyl ether).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID.
-
Quantify the concentration of the remaining aldehyde at each time point by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
Plot the concentration of the aldehyde versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Calculate the relative rate constants by normalizing the initial rates to that of one of the isomers (e.g., the 3- or 4-isomer).
-
Visualization of Reactivity Factors
The following diagram illustrates the key electronic and steric factors influencing the reactivity of the aldehyde group in each of the bromophenylacetaldehyde isomers.
Caption: Factors influencing the reactivity of bromophenylacetaldehyde isomers.
The Biological Landscape of 2-(3-Bromophenyl)acetaldehyde Derivatives: A Comparative Overview
A comprehensive analysis of the current scientific literature reveals a notable absence of studies specifically investigating the biological activities of derivatives synthesized directly from 2-(3-bromophenyl)acetaldehyde. However, a broader examination of structurally related bromophenyl compounds provides valuable insights into the potential pharmacological profile of this class of molecules. Derivatives containing the bromophenyl moiety have demonstrated a wide spectrum of biological effects, including promising antimicrobial, anticancer, and anti-inflammatory activities.
While direct experimental data on this compound derivatives is not available, this guide will provide a comparative overview of the biological activities of various bromophenyl-containing molecules, offering a predictive framework for the potential applications of this compound class in drug discovery and development.
Antimicrobial Activity of Bromophenyl Derivatives
Bromophenyl derivatives have emerged as a significant class of compounds with potent antimicrobial properties. Studies have shown that the incorporation of a bromophenyl group into various heterocyclic scaffolds, such as thiazoles and pyrazoles, can lead to significant activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism | Activity Metric (e.g., MIC) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus, Escherichia coli | MIC = 16.1 µM | [1] |
| Thiazole-linked triazoles | Gram-positive and Gram-negative bacteria | Moderate activity | [2] |
| Benzo[d]thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Aspergillus niger | MIC = 50-75 µg/mL | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is often determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity of Bromophenyl Derivatives
The bromophenyl scaffold has been identified as a key pharmacophore in the design of novel anticancer agents. Numerous studies have reported the synthesis of bromophenyl-containing compounds with significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Pyrazole derivatives with 4-bromophenyl group | MCF-7 (Breast cancer) | IC50 = 5.8 µM | [4] |
| Pyrazole derivatives | HCT-116 (Colon cancer), MCF-7 (Breast cancer) | IC50 = 7.74‒82.49 µg/mL (HCT-116), 4.98‒92.62 µg/mL (MCF-7) | [4] |
| Thiazolyl-pyrazoline hybrids | A549 (Lung cancer) | IC50 = 2.2 µM | [4] |
| 1H-benzofuro[3,2-c]pyrazole derivatives | K562, A549, MCF7 | Potent inhibitory activity | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway: Potential Anticancer Mechanism
While specific pathways for this compound derivatives are unknown, related bromophenyl compounds have been shown to induce apoptosis through the modulation of key signaling proteins.
Caption: Potential mechanism of anticancer activity of bromophenyl derivatives.
Anti-inflammatory Activity of Bromophenyl Derivatives
The anti-inflammatory potential of bromophenyl derivatives has also been explored, with several studies demonstrating their ability to inhibit key inflammatory mediators. This suggests that derivatives of this compound could potentially be developed as novel anti-inflammatory agents.
| Compound Class | In-vivo/In-vitro Model | Effect | Reference |
| Oxazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [6][7] |
| Naphthoxazole derivatives | THP-1 macrophages | Inhibition of pro-inflammatory pathways | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (1% w/v) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Experimental Workflow: Anti-inflammatory Screening
Caption: General workflow for screening the anti-inflammatory activity of novel compounds.
Conclusion
Although direct studies on the biological activities of this compound derivatives are currently lacking in the scientific literature, the extensive research on other bromophenyl-containing compounds strongly suggests a high potential for this class of molecules in medicinal chemistry. The bromophenyl moiety appears to be a versatile pharmacophore that can be incorporated into various molecular frameworks to elicit potent antimicrobial, anticancer, and anti-inflammatory responses. Future research should focus on the synthesis and biological evaluation of derivatives directly from this compound to validate these predictions and unlock the full therapeutic potential of this promising chemical scaffold. Such studies will be crucial for establishing structure-activity relationships and guiding the development of novel drug candidates.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-(3-Bromophenyl)acetaldehyde for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(3-Bromophenyl)acetaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a cost-benefit analysis of two primary methods for its synthesis: the oxidation of 2-(3-bromophenyl)ethanol and the Wittig reaction of 3-bromobenzaldehyde. This comparison includes detailed experimental protocols, a quantitative data summary, and visual diagrams to aid in selecting the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: Oxidation | Method 2: Wittig Reaction |
| Starting Material | 2-(3-Bromophenyl)ethanol | 3-Bromobenzaldehyde |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane | (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, Tetrahydrofuran |
| Reported Yield | ~90% (analogous reaction) | Not specified, but generally moderate to high |
| Purity | High after filtration | Requires chromatographic purification |
| Reaction Time | ~16 hours | ~2 hours for reaction, plus overnight stirring |
| Relative Cost | Moderate | Moderate to High |
Method 1: Oxidation of 2-(3-Bromophenyl)ethanol
This method involves the oxidation of the corresponding primary alcohol, 2-(3-bromophenyl)ethanol, to the aldehyde using pyridinium chlorochromate (PCC). This is a widely used and reliable method for the selective oxidation of primary alcohols to aldehydes.
Experimental Protocol
A solution of 2-(3-bromophenyl)ethanol (1 equivalent) in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in dichloromethane at ambient temperature. The reaction mixture will become a black slurry and a slight exotherm may be observed. The mixture is stirred for approximately 15 hours at room temperature. Following the reaction, diethyl ether is added, and the mixture is filtered through a pad of silica gel and celite. The insoluble residue is washed with additional diethyl ether. The combined organic filtrates are then concentrated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil. Further purification can be achieved by column chromatography if necessary.[1]
Cost Analysis
| Reagent | Supplier Example & Cost |
| 2-(3-Bromophenyl)ethanol | TCI America: 5g for $126.76 - 25g for $622.59[2][3] / Manchester Organics: 25g for £110.00[4] |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich: 25g for $32.89, 100g for $97.80[5] / Chem-Impex: 25g for $22.03, 100g for $46.97[6] |
Method 2: Wittig Reaction of 3-Bromobenzaldehyde
The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be adapted for the one-carbon homologation of an aldehyde to a longer-chain aldehyde. In this case, 3-bromobenzaldehyde is reacted with an in-situ generated phosphorus ylide to form an enol ether, which is then hydrolyzed to the desired acetaldehyde.
Experimental Protocol
A suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at 0°C for 30 minutes to generate the ylide. A solution of 3-bromobenzaldehyde (1 equivalent) in THF is then added dropwise to the ylide suspension at 0°C. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred overnight. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The aqueous layer is then acidified with concentrated HCl and extracted again with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography to afford this compound.[7]
Cost Analysis
| Reagent | Supplier Example & Cost |
| 3-Bromobenzaldehyde | Synthonix, Inc: 100g for $25, 500g for $70[8] / Chem-Impex: 25g for $18.50, 100g for $30.80[9] |
| (Methoxymethyl)triphenylphosphonium chloride | Thermo Scientific Chemicals: 25g for $71.25, 100g for $135.65[10] / TCI America: 25g for $36.90 |
Comparative Analysis and Recommendations
Yield and Purity: The oxidation of 2-(3-bromophenyl)ethanol, based on an analogous reaction, offers a high reported yield of around 90%.[1] The workup is relatively straightforward, involving filtration to remove the chromium salts, which often results in a product of high purity without the need for extensive chromatography. The Wittig reaction, while a powerful method, typically requires chromatographic purification to separate the desired aldehyde from the triphenylphosphine oxide byproduct. The yield for this specific Wittig reaction is not explicitly stated but can be expected to be in the moderate to high range.
Cost: The starting material for the oxidation method, 2-(3-bromophenyl)ethanol, is generally more expensive than 3-bromobenzaldehyde, the starting material for the Wittig reaction. However, the Wittig reagent, (methoxymethyl)triphenylphosphonium chloride, is a significant cost contributor to the second method. A detailed cost analysis based on the required stoichiometry for a specific scale should be performed by researchers.
Experimental Complexity and Time: The oxidation method is a relatively simple one-pot reaction with a straightforward workup, although it requires a longer reaction time (approximately 16 hours). The Wittig reaction involves the in-situ preparation of the ylide, which requires anhydrous conditions and careful handling of strong bases, followed by an overnight reaction. The subsequent purification by column chromatography can also be time-consuming.
-
For high yield and straightforward purification , the oxidation of 2-(3-bromophenyl)ethanol appears to be a favorable method, provided the cost of the starting material is within budget.
-
For a more cost-effective starting material and when chromatographic purification is a routine procedure in the lab, the Wittig reaction of 3-bromobenzaldehyde presents a viable alternative. The potential for a slightly lower yield and the need for careful handling of reagents should be considered.
Ultimately, the choice of synthesis method will depend on the specific priorities of the research project, including budget, available equipment, time constraints, and the desired scale of the synthesis.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthesis method.
References
- 1. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 8. sciepub.com [sciepub.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
spectroscopic comparison of 2-(3-Bromophenyl)acetaldehyde and its precursors
A detailed analysis of the spectroscopic characteristics of 2-(3-Bromophenyl)acetaldehyde and its common synthetic precursors is presented for researchers and professionals in drug development and organic synthesis. This guide provides a comparative overview of their key spectral features to aid in identification, purity assessment, and reaction monitoring.
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceuticals, typically proceeds through the oxidation of a primary alcohol or the hydrolysis of a nitrile. This guide focuses on the spectroscopic comparison of the target aldehyde with two of its most probable precursors: 2-(3-bromophenyl)ethanol and 3-bromobenzyl cyanide. Understanding the distinct spectral signatures of these compounds in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is crucial for unambiguous characterization and quality control during synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~9.7 (t, 1H, -CHO), ~7.5-7.2 (m, 4H, Ar-H), ~3.7 (d, 2H, -CH2-) |
| 2-(3-Bromophenyl)ethanol | ~7.4-7.1 (m, 4H, Ar-H), ~3.8 (t, 2H, -CH2OH), ~2.8 (t, 2H, Ar-CH2-), ~1.5 (br s, 1H, -OH) |
| 3-Bromobenzyl cyanide | ~7.5-7.2 (m, 4H, Ar-H), ~3.7 (s, 2H, -CH2CN) |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Key Chemical Shifts (δ) |
| This compound | ~200 (-CHO), ~138 (Ar-C), ~132-122 (Ar-CH), ~50 (-CH2-) |
| 2-(3-Bromophenyl)ethanol | ~140 (Ar-C), ~130-122 (Ar-CH), ~63 (-CH2OH), ~39 (Ar-CH2-) |
| 3-Bromobenzyl cyanide | ~135 (Ar-C), ~131-122 (Ar-CH), ~117 (-CN), ~24 (-CH2-) |
Table 3: IR Spectroscopic Data (cm-1)
| Compound | Key Absorptions |
| This compound | ~2820, 2720 (C-H, aldehyde), ~1725 (C=O, aldehyde) |
| 2-(3-Bromophenyl)ethanol | ~3350 (O-H, broad), ~1050 (C-O) |
| 3-Bromobenzyl cyanide | ~2250 (C≡N) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) and Key Fragments |
| This compound | 198/200 (M+, Br isotopes), 169/171 ([M-CHO]+) |
| 2-(3-Bromophenyl)ethanol | 200/202 (M+, Br isotopes), 182/184 ([M-H2O]+), 171 ([M-CH2OH]+) |
| 3-Bromobenzyl cyanide | 195/197 (M+, Br isotopes), 116 ([M-Br]+) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound from 2-(3-Bromophenyl)ethanol
A common method for the synthesis of this compound is the oxidation of 2-(3-bromophenyl)ethanol. Mild oxidizing agents are preferred to prevent over-oxidation to the corresponding carboxylic acid.
1. Swern Oxidation: To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.4 equivalents) dropwise. After stirring for 10 minutes, a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in DCM is added slowly. The reaction is stirred for 20 minutes at -78 °C, followed by the addition of triethylamine (5.0 equivalents). The reaction mixture is then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.[1][2][3][4]
2. Dess-Martin Periodinane (DMP) Oxidation: To a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in dichloromethane is added Dess-Martin periodinane (1.2 equivalents) at room temperature. The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aldehyde.[5][6][7][8][9]
3. Pyridinium Chlorochromate (PCC) Oxidation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane is added a solution of 2-(3-bromophenyl)ethanol (1.0 equivalent) in dichloromethane. The mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford this compound.[10]
Synthesis of Precursors
-
2-(3-Bromophenyl)ethanol: This alcohol can be prepared by the reduction of 3-bromophenylacetic acid or its esters using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
-
3-Bromobenzyl cyanide: This nitrile can be synthesized from 3-bromobenzyl bromide via nucleophilic substitution with sodium or potassium cyanide in a suitable solvent system, such as aqueous ethanol.[11][12][13][14]
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV.
Visualization of Synthetic Pathway and Spectroscopic Comparison
Caption: Synthetic routes to this compound and subsequent spectroscopic analysis workflow.
Caption: Distinguishing spectroscopic features of the target aldehyde and its precursors.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. prepchem.com [prepchem.com]
- 11. Bromobenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 12. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. 31938-07-5|3-Bromobenzyl cyanide|BLD Pharm [bldpharm.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 2-(3-Bromophenyl)acetaldehyde in Immunoassays
For researchers and drug development professionals, the precise quantification of small molecules is a cornerstone of progress. Immunoassays, with their inherent sensitivity and specificity, are powerful tools in this endeavor. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate results.[1][2] This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of an immunoassay developed for the small molecule 2-(3-Bromophenyl)acetaldehyde.
This compound (CAS: 109347-40-2) is an organic compound with a molecular weight of 199.05 g/mol and the chemical formula C8H7BrO.[3][4] Its detection might be relevant in various research contexts, from environmental monitoring to metabolism studies. As a small molecule, it is not immunogenic on its own and requires conjugation to a carrier protein to function as a hapten and elicit an antibody response for immunoassay development.[5][6][7]
This guide will delve into the principles of developing a competitive immunoassay for this hapten, detail a robust experimental workflow for evaluating cross-reactivity, and present a comparative analysis of hypothetical data to illustrate the selection of a highly specific antibody.
The Foundation: Developing a Competitive Immunoassay for a Small Molecule
Due to their small size, haptens like this compound cannot be detected by traditional sandwich immunoassays, which require the simultaneous binding of two antibodies.[8][9] Therefore, a competitive immunoassay format is the method of choice.[10][11][12] In this format, the analyte in the sample competes with a labeled version of the analyte (or a hapten-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The development of a robust competitive ELISA (Enzyme-Linked Immunosorbent Assay) for this compound involves several key stages:
-
Hapten Synthesis and Carrier Protein Conjugation: The aldehyde group of this compound provides a reactive handle for conjugation to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7][13] This creates an immunogen capable of stimulating an immune response.
-
Antibody Production: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
-
Assay Development and Optimization: This involves coating a microplate with either the antibody or a hapten-protein conjugate, optimizing reagent concentrations, and establishing a standard curve.
The Litmus Test: A Rigorous Protocol for Cross-Reactivity Assessment
The specificity of an immunoassay is paramount.[14] Cross-reactivity occurs when antibodies raised against a specific antigen bind to other structurally similar compounds.[2] This can lead to false-positive results or an overestimation of the analyte's concentration.[1][14] Therefore, a thorough cross-reactivity study is a critical component of immunoassay validation.[15][16]
Experimental Workflow for Cross-Reactivity Testing
The following protocol outlines a systematic approach to evaluating the cross-reactivity of an anti-2-(3-Bromophenyl)acetaldehyde antibody.
Caption: Workflow for assessing immunoassay cross-reactivity.
Step-by-Step Methodology
-
Selection of Potential Cross-Reactants: A panel of compounds structurally related to this compound should be selected. This includes isomers, precursors, and other related phenylacetaldehydes.
-
Preparation of Standards and Cross-Reactants:
-
Prepare a standard curve for this compound according to the optimized competitive ELISA protocol.
-
Prepare serial dilutions of the potential cross-reacting substances in the same assay buffer. The concentration range should typically be 100- to 1000-fold higher than the standard curve for the target analyte to robustly assess even weak cross-reactivity.[17]
-
-
Assay Procedure (Competitive ELISA):
-
Add the prepared standards and cross-reactant dilutions to the appropriate wells of the antibody-coated microplate.
-
Add a fixed concentration of enzyme-conjugated this compound to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and measure the resulting signal (e.g., absorbance).
-
-
Data Analysis:
-
Plot the dose-response curves for the target analyte and each potential cross-reactant.
-
Calculate the concentration of the analyte that causes a 50% reduction in the maximum signal (IC50) from the respective curves.[17]
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [17]
-
Comparative Analysis: A Tale of Two Antibodies
To illustrate the importance of selecting a highly specific antibody, let's consider a hypothetical scenario where two different monoclonal antibodies (MAb-1 and MAb-2) were developed against this compound. Their cross-reactivity profiles were then evaluated against a panel of structurally similar compounds.
Panel of Potential Cross-Reactants
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| Target | This compound | Br at meta position | Target Analyte |
| Analog A | 2-(2-Bromophenyl)acetaldehyde | Br at ortho position | Isomer |
| Analog B | 2-(4-Bromophenyl)acetaldehyde | Br at para position | Isomer |
| Analog C | 2-Phenylacetaldehyde | No bromine substitution | Parent compound |
| Analog D | 3-Bromobenzaldehyde | Aldehyde directly on the ring | Potential precursor/related compound |
Hypothetical Cross-Reactivity Data
| Compound | MAb-1 IC50 (ng/mL) | MAb-1 % Cross-Reactivity | MAb-2 IC50 (ng/mL) | MAb-2 % Cross-Reactivity |
| This compound | 10 | 100% | 12 | 100% |
| 2-(2-Bromophenyl)acetaldehyde | 500 | 2.0% | 80 | 15.0% |
| 2-(4-Bromophenyl)acetaldehyde | 800 | 1.25% | 100 | 12.0% |
| 2-Phenylacetaldehyde | >10,000 | <0.1% | 2,000 | 0.6% |
| 3-Bromobenzaldehyde | >10,000 | <0.1% | 5,000 | 0.24% |
Interpretation and Selection
Based on the hypothetical data presented above, a clear distinction in the performance of the two antibodies emerges:
-
MAb-1 demonstrates superior specificity. It exhibits minimal cross-reactivity with the ortho- and para-isomers of the target analyte (2.0% and 1.25%, respectively). The cross-reactivity with the parent compound and the related benzaldehyde is negligible (<0.1%). This high degree of specificity suggests that the antibody's binding pocket is highly selective for the meta-position of the bromine atom on the phenyl ring.
-
MAb-2 , while still recognizing the target analyte, shows significantly higher cross-reactivity with the positional isomers (15.0% and 12.0%). This indicates that while the presence of bromine is important for binding, its exact position on the ring is less critical for this antibody. Such an antibody would be more prone to providing falsely elevated results in samples containing a mixture of these isomers.
Final Recommendations for Assay Validation
-
Comprehensive Analog Panel: The selection of potential cross-reactants should be as comprehensive as possible, including all known metabolites, precursors, and commercially available structural analogs.
-
Matrix Effects: Cross-reactivity studies should ideally be performed in the same matrix (e.g., serum, urine, environmental water sample) as the intended samples to account for any matrix-related interference.
-
Lot-to-Lot Consistency: For long-term studies, it is crucial to re-validate the cross-reactivity profile for each new lot of antibodies to ensure consistent performance.
By adhering to these rigorous validation principles, researchers can develop and implement highly specific immunoassays, ensuring the accuracy and integrity of their data in the pursuit of scientific discovery.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 4. PubChemLite - (3-bromophenyl)acetaldehyde (C8H7BrO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. aptamergroup.com [aptamergroup.com]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. aptamergroup.com [aptamergroup.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 2-(3-Bromophenyl)acetaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-(3-Bromophenyl)acetaldehyde, a key building block in the development of various pharmaceutical agents, is of significant interest. The primary route to this aldehyde is the oxidation of 2-(3-Bromophenyl)ethanol. This guide provides a comparative analysis of common catalytic systems employed for this transformation, offering a detailed examination of their performance based on available experimental data.
The selection of an appropriate catalyst and oxidation method is crucial for maximizing yield and purity while ensuring compatibility with other functional groups. This comparison focuses on four widely used oxidation protocols: Pyridinium Chlorochromate (PCC), Swern Oxidation, Dess-Martin Periodinane (DMP), and TEMPO-based systems.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts for the synthesis of this compound from 2-(3-Bromophenyl)ethanol. It is important to note that while a specific yield for the target molecule is not available for all methods in the reviewed literature, data from the oxidation of the closely related isomer, 2-(2-bromophenyl)ethanol, and general performance of these methods provide valuable insights.
| Catalyst/Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Selectivity |
| Pyridinium Chlorochromate (PCC) | Pyridinium chlorochromate | Dichloromethane | Ambient | 15 hours | ~90* | High |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine | Dichloromethane | -78 °C to RT | 1-3 hours | High | High |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-4 hours | High | High |
| TEMPO-based Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl, PhI(OAc)₂) | Dichloromethane/Water | 0 °C to RT | 1-5 hours | High | High |
*Note: The 90% yield was reported for the synthesis of the isomeric 2-(2-Bromophenyl)acetaldehyde from 2-(2-bromophenyl)ethanol using PCC[1]. Yields for other methods are generally reported as "high" in the literature for primary alcohol oxidation but specific data for 2-(3-Bromophenyl)ethanol was not found.
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for replicating and adapting these synthetic methods. Below are the generalized protocols for each catalytic system.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes.[2][3] The reaction is typically carried out in dichloromethane at room temperature.
Protocol: To a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in dichloromethane, a solution of 2-(3-Bromophenyl)ethanol (1 equivalent) in dichloromethane is added. The reaction mixture is stirred at ambient temperature for several hours (e.g., 15 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.[1]
Swern Oxidation
The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4] It is known for its high yields and compatibility with a wide range of functional groups.
Protocol: A solution of oxalyl chloride (1.5-2.0 equivalents) in dichloromethane is cooled to -78 °C. To this, a solution of DMSO (2.0-3.0 equivalents) in dichloromethane is added dropwise, and the mixture is stirred for a short period. A solution of 2-(3-Bromophenyl)ethanol (1 equivalent) in dichloromethane is then added slowly, and the reaction is stirred at -78 °C for about 30 minutes. Triethylamine (4.0-5.0 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to give the desired aldehyde.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes at room temperature.[5][6] It is particularly useful for sensitive substrates.
Protocol: To a solution of 2-(3-Bromophenyl)ethanol (1 equivalent) in dichloromethane, Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion at room temperature. The reaction is stirred for 1-4 hours and monitored by TLC. Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to afford this compound.
TEMPO-based Catalytic Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst for the oxidation of primary alcohols in the presence of a stoichiometric co-oxidant.[7][8] This method is considered a "green" alternative to chromium-based oxidants.
Protocol: To a solution of 2-(3-Bromophenyl)ethanol (1 equivalent) in a biphasic solvent system such as dichloromethane and water, TEMPO (0.01-0.1 equivalents) and a co-catalyst like potassium bromide are added. The mixture is cooled to 0 °C, and an aqueous solution of the co-oxidant, such as sodium hypochlorite (NaOCl) (1.1-1.5 equivalents), is added dropwise while maintaining the pH with a buffer (e.g., saturated aqueous NaHCO₃). The reaction is stirred vigorously until the starting material is consumed. The organic layer is then separated, washed, dried, and concentrated to yield the product.
Experimental Workflows
To visualize the logical flow of each synthetic approach, the following diagrams have been generated.
Caption: Workflow for PCC Oxidation of 2-(3-Bromophenyl)ethanol.
Caption: Workflow for Swern Oxidation of 2-(3-Bromophenyl)ethanol.
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Caption: Workflow for TEMPO-based Catalytic Oxidation.
References
- 1. prepchem.com [prepchem.com]
- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. TEMPO [organic-chemistry.org]
A Comparative Guide to the Applications of 2-(3-Bromophenyl)acetaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the applications of 2-(3-Bromophenyl)acetaldehyde in the synthesis of isoquinoline derivatives, a core scaffold in numerous pharmacologically active compounds. We will explore its utility in established synthetic routes and objectively compare its performance with alternative starting materials, supported by experimental data and detailed protocols.
Introduction to this compound in Synthesis
This compound is a versatile building block in organic synthesis, particularly valued for its role as a precursor to isoquinoline and its derivatives. The presence of a bromine atom on the phenyl ring offers a strategic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery. Its primary application lies in cyclization reactions to form the isoquinoline core, a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic drugs.[1][2]
Comparative Analysis of Isoquinoline Synthesis Methods
The synthesis of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry. Several classical named reactions provide pathways to this scaffold. Here, we compare the use of starting materials like this compound in these reactions against common alternatives.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a well-established method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The reaction typically proceeds in two stages: the formation of the benzalaminoacetal from a substituted benzaldehyde and an aminoacetaldehyde dialkyl acetal, followed by the ring closure.
Comparison of Starting Materials:
| Starting Aldehyde | Key Substituents | Typical Yield (%) | Notes |
| 3-Bromobenzaldehyde | Electron-withdrawing | 40-60% | The electron-withdrawing nature of bromine can make the cyclization step more challenging, often requiring stronger acidic conditions and higher temperatures.[5] |
| Benzaldehyde | Unsubstituted | 50-70% | Serves as a baseline for comparison. |
| 3,4-Dimethoxybenzaldehyde | Electron-donating | 70-90% | Electron-donating groups activate the aromatic ring, facilitating the electrophilic cyclization and leading to higher yields under milder conditions.[6] |
| 3-Nitrobenzaldehyde | Strongly electron-withdrawing | <30% | The strongly deactivating nitro group significantly hinders the reaction, often resulting in low yields or reaction failure.[7] |
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another fundamental method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9]
Comparison of Starting Materials:
| Starting β-Phenylethylamide | Key Substituents | Typical Yield (%) | Notes |
| N-(2-(3-Bromophenyl)ethyl)acetamide | Electron-withdrawing | 50-70% | The deactivating effect of the bromine atom is less pronounced than in the Pomeranz-Fritsch reaction, but can still require more forcing conditions.[10] |
| N-(Phenylethyl)acetamide | Unsubstituted | 60-80% | A standard substrate for this reaction. |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | Electron-donating | 80-95% | The presence of electron-donating groups significantly enhances the rate and yield of the cyclization.[11] |
| N-(2-(3-Nitrophenyl)ethyl)acetamide | Strongly electron-withdrawing | 10-40% | The nitro group strongly deactivates the ring, making the intramolecular electrophilic substitution difficult.[10] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13]
Comparison of Starting Materials:
| β-Arylethylamine | Aldehyde/Ketone | Typical Yield (%) | Notes |
| 2-(3-Bromophenyl)ethylamine | Formaldehyde | 60-80% | The bromine substituent has a moderate effect on the reaction yield. |
| Phenethylamine | Formaldehyde | 70-90% | The unsubstituted phenylethylamine generally gives high yields.[14] |
| 3,4-Dimethoxyphenethylamine | Formaldehyde | 85-98% | Highly activated aromatic ring leads to excellent yields, often under milder conditions.[13] |
| 2-(3-Bromophenyl)ethylamine | Acetone | 40-60% | Ketones are generally less reactive than aldehydes in this reaction, leading to lower yields. |
Experimental Protocols
Protocol 1: Pomeranz-Fritsch Synthesis of 6-Bromo-isoquinoline
This protocol is adapted from established procedures for the Pomeranz-Fritsch reaction.[6][15]
Materials:
-
3-Bromobenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid
-
Toluene
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
-
Cyclization: Carefully add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid (10 eq) at 0 °C.
-
After the addition is complete, slowly warm the mixture to 100-120 °C and maintain this temperature for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromoisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis of 6-Bromo-3,4-dihydroisoquinoline
This protocol is based on general procedures for the Bischler-Napieralski reaction.[11][16]
Materials:
-
N-(2-(3-Bromophenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a solution of N-(2-(3-Bromophenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition, warm the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the excess POCl₃ is quenched and the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 6-bromo-3,4-dihydroisoquinoline.
Protocol 3: Pictet-Spengler Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
This protocol is a standard procedure for the Pictet-Spengler reaction.[3][14]
Materials:
-
2-(3-Bromophenyl)ethylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium Hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction: In a round-bottom flask, dissolve 2-(3-Bromophenyl)ethylamine hydrochloride (1.0 eq) in water. Add formaldehyde solution (1.2 eq) followed by concentrated hydrochloric acid (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and make it basic (pH > 10) by the slow addition of 10% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline.
Pharmacological Significance and Mechanism of Action
Isoquinoline derivatives synthesized from precursors like this compound exhibit a wide range of pharmacological activities, with anticancer properties being particularly prominent.[1][17] Many of these compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[18][19]
Apoptosis Induction by Isoquinoline Derivatives
A common mechanism of action for anticancer isoquinoline derivatives involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the following key events:
-
Increased Reactive Oxygen Species (ROS) Production: The compound can induce oxidative stress within the cancer cell, leading to an increase in ROS levels.
-
Mitochondrial Membrane Depolarization: Elevated ROS can damage the mitochondrial membrane, leading to its depolarization and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c, in the cytoplasm, triggers the activation of a cascade of cysteine-aspartic proteases (caspases), primarily caspase-9 and the executioner caspase-3.
-
Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Visualizations
General Synthetic Workflow for Isoquinoline Derivatives
Caption: General synthetic workflow for isoquinoline derivatives.
Apoptosis Signaling Pathway Induced by Isoquinoline Derivatives
Caption: Apoptosis signaling pathway induced by isoquinoline derivatives.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of bromo-substituted isoquinoline derivatives. While its performance in classical named reactions like the Pomeranz-Fritsch synthesis may be tempered by the electron-withdrawing nature of the bromine substituent, it offers a crucial advantage in providing a site for post-cyclization modification. The choice between this compound and other starting materials will depend on the desired substitution pattern of the final isoquinoline target and the overall synthetic strategy. The potent pharmacological activities of the resulting isoquinoline derivatives, particularly their ability to induce apoptosis in cancer cells, underscore the importance of these synthetic methodologies in the ongoing development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 17. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Bromophenyl)acetaldehyde
This document provides a detailed protocol for the safe handling and disposal of 2-(3-Bromophenyl)acetaldehyde (CAS No. 109347-40-2). As a brominated aromatic aldehyde, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety principles and regulatory standards, emphasizing the chemical causality behind each step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment
The primary risk associated with this compound stems from its classification as a halogenated organic compound . Such compounds are often toxic, persistent in the environment, and require disposal as regulated hazardous waste.[1] The aldehyde functional group may also confer reactivity, such as the potential to oxidize or polymerize under certain conditions.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value / Information | Rationale and Safety Implication |
| CAS Number | 109347-40-2[2][3] | Unique identifier for ensuring correct chemical identification. |
| Molecular Formula | C₈H₇BrO[3] | Indicates the presence of bromine, classifying it as a halogenated organic. |
| Molecular Weight | 199.05 g/mol [3] | Relevant for calculating concentrations and waste quantities. |
| Physical State | Likely an oil or liquid at room temperature. | Influences handling procedures and spill response. |
| Flash Point | ~99.7 °C[1] | Indicates it is not highly flammable at ambient temperatures, but ignition sources should still be controlled. |
| Density | ~1.5 g/cm³[1] | Heavier than water. |
| Toxicity | Data not specified. Assumed to be an irritant to skin, eyes, and the respiratory system. | Based on the hazards of related aldehydes, direct contact and inhalation must be avoided.[4] |
| Environmental | Halogenated organics can be persistent environmental pollutants. | Disposal into sanitary sewer systems is strictly prohibited.[1] |
| Reactivity | Aldehyde group is reactive. Avoid contact with strong oxidizing agents, strong bases, and some metals. | Incompatible materials can cause vigorous reactions. Segregation of waste is critical. |
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential for irritation and toxicity, a stringent PPE protocol is mandatory. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Hand Protection : Nitrile gloves are required. For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended.[1]
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[4]
-
Skin and Body Protection : A flame-retardant lab coat must be worn and fully buttoned. Ensure that shoes are closed-toed.[1]
-
Respiratory Protection : Not typically required if all work is performed within a functioning chemical fume hood. In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.
Spill Management Protocol
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
Small Spills (<100 mL within a fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill.
-
Absorption : Gently cover and absorb the spilled liquid. Avoid creating dust.
-
Collection : Carefully scoop the absorbent material into a designated, sealable container.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal : Label the container "Hazardous Waste: this compound spill debris" and dispose of it according to the main protocol in Section 5.
Large Spills (>100 mL or any spill outside a fume hood)
-
EVACUATE the area immediately.
-
ALERT personnel and activate the nearest fire alarm if there is any risk of fire.
-
CALL your institution's emergency response team or local emergency services (e.g., 911).
-
SECURE the area by closing doors and preventing re-entry.
-
Provide emergency responders with the chemical name and any available hazard information upon their arrival.
Waste Segregation and Collection: A Decision-Making Workflow
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can create regulatory violations.[5] this compound must always be treated as halogenated organic waste .
Below is a logical workflow for waste segregation in a laboratory setting.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Procedure
This protocol must be incorporated into your laboratory's Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA).[6]
-
Prepare the Waste Container :
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department.
-
The container must be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, vapor-tight lid.[7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Transfer the Waste :
-
Perform all waste transfers inside a certified chemical fume hood.
-
Wear all required PPE as detailed in Section 2.
-
Carefully pour the this compound waste into the container using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Update the Waste Log :
-
Immediately after adding waste, record the chemical name ("this compound") and the estimated quantity on the hazardous waste label or an associated log sheet. Accurate record-keeping is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8]
-
-
Secure and Store the Container :
-
Securely close the container lid. A container holding hazardous waste must be closed at all times except when actively adding waste.[8]
-
Store the container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be in a secondary containment bin to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and bases.
-
-
Arrange for Final Disposal :
-
Once the container is full or has been in the SAA for the maximum allowed time (per institutional and EPA guidelines), contact your EH&S department to arrange for pickup.
-
Do not attempt to dispose of the chemical through any other means, such as evaporation in the fume hood or pouring it down the drain.[7]
-
Regulatory Framework: Trust Through Compliance
Adherence to this protocol ensures compliance with the primary federal regulations governing laboratory waste in the United States.
-
Environmental Protection Agency (EPA) : The EPA's RCRA establishes the "cradle-to-grave" management system for hazardous waste.[9] This means the generator of the waste (your laboratory) is responsible for it from creation to its final, safe disposal.
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[6] This CHP must include standard operating procedures for the safe handling and disposal of all hazardous chemicals.
By integrating this guide into your laboratory's CHP, you establish a self-validating system of safety and compliance, building a foundation of trust in your operational integrity.
References
- 1. (3-Bromophenyl)acetaldehyde | CAS#:109347-40-2 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound;109347-40-2 [abichem.com]
- 6. researchgate.net [researchgate.net]
- 7. arctomsci.com [arctomsci.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-(2-Bromophenyl)acetaldehyde | C8H7BrO | CID 11424180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
